Methyl anisate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZAANNODHTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047645 | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour | |
| Record name | Methyl anisate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl anisate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
244.00 to 245.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl anisate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/788/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
121-98-2 | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 4-METHOXYBENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MFL7873W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48 °C | |
| Record name | Methyl 4-methoxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate, also known as methyl 4-methoxybenzoate, is an organic compound with the chemical formula C₉H₁₀O₃. It is the methyl ester of p-anisic acid.[1] This white crystalline solid possesses a characteristic sweet, floral, and anise-like odor.[2][3] Found naturally in star anise, this compound is utilized in the fragrance and food industries and serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.[1][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, complete with experimental protocols and data presented for ease of reference by researchers and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated resource for laboratory and development work.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Odor | Sweet, floral, anise-like | [2][3] |
| Melting Point | 47-51 °C | [4] |
| Boiling Point | 244-245 °C at 760 mmHg | [2][4] |
| Density | 1.1708 g/cm³ (rough estimate) | [4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.27 | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | 0.643 mg/mL at 20 °C (very slightly soluble) | [2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Organic Solvents/Oils | Soluble | [2] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra show characteristic peaks for aromatic and methoxy protons. | [6][7] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectra display distinct signals for the carbonyl, aromatic, and methoxy carbons. | [8][9] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | The spectrum exhibits prominent absorption bands corresponding to C=O (ester), C-O, and aromatic C-H bonds. | [10][11][12] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. | [13] |
Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of p-anisic acid with methanol, using a strong acid catalyst.[1][4]
Materials:
-
p-Anisic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine p-anisic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for several hours to allow the reaction to reach equilibrium.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted p-anisic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting crude this compound can be further purified by distillation or recrystallization from a suitable solvent like ethanol.[4]
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.[14][15]
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate initially.
-
As the temperature approaches the expected melting point of this compound (around 47-51 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of purified this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumental Analysis:
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., a 400 MHz instrument).[16]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.
FTIR Spectroscopy
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the this compound powder directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
Instrumental Analysis:
-
Record the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in this compound, such as the ester carbonyl stretch, C-O stretches, and aromatic ring vibrations.[17]
Mass Spectrometry
Sample Introduction:
-
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] Dissolve a small amount of the sample in a volatile organic solvent.
-
Inject the solution into the GC, where it will be vaporized and separated from any impurities.
Instrumental Analysis:
-
The separated components from the GC elute into the mass spectrometer.
-
Acquire the mass spectrum, typically using Electron Ionization (EI).
-
Analyze the resulting spectrum for the molecular ion peak (M⁺) and the fragmentation pattern to confirm the molecular weight and structure of this compound.
Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
General Experimental Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 121-98-2 [chemicalbook.com]
- 5. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 6. This compound(121-98-2) 1H NMR spectrum [chemicalbook.com]
- 7. Beginning Problem #9 [webspectra.chem.ucla.edu]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(121-98-2) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. community.wvu.edu [community.wvu.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
The Scent of Nature: A Technical Guide to the Natural Occurrence and Biosynthesis of Methyl Anisate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl anisate, a naturally occurring ester, is a significant contributor to the aroma of various plants and possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of its natural distribution within the plant kingdom and the intricate biosynthetic pathways leading to its formation. Detailed experimental protocols for the extraction, identification, and quantification of this compound are presented, alongside methodologies for the characterization of the enzymes involved in its biosynthesis. Quantitative data are summarized for comparative analysis, and key metabolic and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important plant secondary metabolite.
Natural Occurrence of this compound in the Plant Kingdom
This compound (4-methoxybenzoic acid methyl ester) has been identified as a volatile organic compound in a diverse range of plant species, where it often plays a crucial role in plant-insect interactions and defense mechanisms. Its presence is particularly prominent in the essential oils of several aromatic plants.
While found in various species, Star Anise (Illicium verum) stands out as a primary natural source of this compound.[1] The compound contributes to the characteristic sweet, anise, and herbaceous aroma of these plants. A summary of plant species reported to contain this compound is provided in Table 1.
Table 1: Natural Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Reported Presence/Concentration | Reference(s) |
| Illicium verum (Star Anise) | Illiciaceae | Fruit | 0.01% - 0.09% of essential oil | [1] |
| Acacia farnesiana (Cassie) | Mimosaceae | Blossom (absolute) | 0.16% | [1] |
| Lilium candidum (Easter Lily) | Liliaceae | Flower (headspace) | 9.5% | [1] |
| Feijoa sellowiana (Feijoa) | Myrtaceae | Fruit and Peel | Reported | [2] |
| Camellia sinensis (Tea) | Theaceae | Leaves | Reported | [2] |
| Psidium guajava (Guava) | Myrtaceae | Fruit | Reported | [2] |
| Averrhoa carambola (Starfruit) | Oxalidaceae | Fruit | Reported | [2] |
| Vanilla planifolia (Bourbon Vanilla) | Orchidaceae | Fruit | Reported | [2] |
| Vanilla tahitensis (Tahiti Vanilla) | Orchidaceae | Fruit | Reported | [2] |
| Carica papaya (Mountain Papaya) | Caricaceae | Fruit | Reported | [2] |
| Manilkara zapota (Sapodilla) | Sapotaceae | Fruit | Reported | [2] |
| Trametes graveolens | Polyporaceae | Mushroom | Reported | [2] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway originates from the aromatic amino acid L-phenylalanine. The final step in the formation of this compound is the methylation of p-anisic acid.
The Phenylpropanoid Pathway: Precursor Formation
The journey to this compound begins with the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .[3] A series of subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of various benzoic acid derivatives.[4][5][6] Specifically for this compound, the key precursor is 4-methoxybenzoic acid , also known as p-anisic acid.[7][8][9][10][11][12]
The formation of benzoic acid from trans-cinnamic acid can occur through two main routes: a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway.[4]
The Final Step: O-Methylation of p-Anisic Acid
The terminal step in the biosynthesis of this compound is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of p-anisic acid. This reaction is catalyzed by a specific type of O-methyltransferase (OMT) .[2][13][14][15] While the specific OMT responsible for this compound formation has not been extensively characterized in all producer plants, research on related volatile esters like methyl salicylate and methyl benzoate strongly suggests the involvement of enzymes from the SABATH family of methyltransferases.[16]
A proposed biosynthetic pathway for this compound is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, quantification, and enzymatic analysis of this compound in plant tissues.
Extraction and Identification of this compound
This method is suitable for the analysis of volatile compounds from fresh or dried plant material without the need for solvent extraction.
Protocol:
-
Sample Preparation: Place a known weight (e.g., 0.5-2.0 g) of finely ground plant material into a headspace vial (e.g., 20 mL).
-
Extraction: Seal the vial and expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds onto the fiber.
-
Desorption and Analysis: Immediately after extraction, insert the SPME fiber into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption of the analytes.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 5°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV) and scan a mass range of, for example, 40-400 amu.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME) analysis.
This method is suitable for extracting a broader range of compounds, including semi-volatiles, and for larger sample quantities.
Protocol:
-
Sample Preparation: Homogenize a known weight of fresh or dried plant material with a suitable solvent (e.g., methanol, ethanol, dichloromethane, or a mixture thereof). The sample-to-solvent ratio should be optimized (e.g., 1:10 w/v).
-
Extraction: Macerate or sonicate the mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can be concentrated under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: Analyze the extract using GC-MS or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. Detection can be achieved using a UV detector (at the maximum absorbance of this compound) or a mass spectrometer.
Quantification of this compound
Quantitative analysis requires the use of an internal or external standard.
Protocol (using GC-MS):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. If using an internal standard (e.g., a compound with similar chemical properties but not present in the sample), add a fixed concentration of the internal standard to each calibration standard and to the plant extracts.
-
Analysis: Analyze the calibration standards and the plant extracts under the same GC-MS conditions as described for identification.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (or just the peak area of this compound for external standard calibration) against the concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios on the calibration curve.
Enzymatic Assay for Anisic Acid O-Methyltransferase Activity
This assay is designed to measure the activity of the enzyme responsible for the final step in this compound biosynthesis.
Protocol:
-
Crude Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., flowers, leaves) in a cold extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors and reducing agents like DTT).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
The supernatant contains the crude enzyme extract. The protein concentration of the extract should be determined (e.g., using the Bradford assay).
-
-
Enzyme Reaction:
-
Set up a reaction mixture containing:
-
Crude enzyme extract
-
p-Anisic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor; can be radiolabeled, e.g., with ¹⁴C, for sensitive detection)
-
Reaction buffer (e.g., Tris-HCl pH 7.5)
-
Mg²⁺ (often required as a cofactor)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Include control reactions (e.g., without enzyme, without p-anisic acid, or with boiled enzyme) to account for non-enzymatic reactions.
-
-
Product Extraction and Detection:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to protonate any remaining p-anisic acid.
-
Vortex and centrifuge to separate the organic and aqueous phases. The this compound product will partition into the organic phase.
-
Analyze the organic phase by GC-MS to identify and quantify the this compound produced. If radiolabeled SAM was used, the radioactivity of the product can be measured using a scintillation counter.
-
-
Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pkat/mg protein).
Caption: Workflow for the enzymatic assay of anisic acid O-methyltransferase.
Conclusion
This compound is a valuable natural product with a widespread occurrence in the plant kingdom. Its biosynthesis via the phenylpropanoid pathway highlights the intricate metabolic networks within plants. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the natural sources, biosynthetic regulation, and potential applications of this aromatic compound. Future research focusing on the identification and characterization of the specific O-methyltransferases involved in this compound formation will be crucial for a complete understanding of its biosynthesis and for potential metabolic engineering efforts to enhance its production.
References
- 1. scent.vn [scent.vn]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 9. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The application of p-Anisic acid_Chemicalbook [chemicalbook.com]
- 11. foreverest.net [foreverest.net]
- 12. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]
- 13. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Methyl Anisate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl anisate in various organic solvents. Understanding the solubility of this compound is critical for its application in research, particularly in drug development and formulation studies where it may be used as a starting material, intermediate, or reference compound. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.
Quantitative Solubility Data
The solubility of a compound is a fundamental physical property that dictates its behavior in solution and is crucial for designing and optimizing chemical reactions, purification processes, and formulations. While qualitative descriptors for the solubility of this compound are available, quantitative data in many common organic solvents is not extensively published in readily accessible literature. The following table summarizes the available quantitative data and highlights where further experimental determination is needed.
| Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | 100 mg/mL | [1] |
| Water | Polar Protic | 20 | 0.643 mg/mL | [2] |
| Methanol | Polar Protic | 25 | Data Not Available | - |
| Ethanol | Polar Protic | 25 | Data Not Available | - |
| Acetone | Polar Aprotic | 25 | Data Not Available | - |
| Ethyl Acetate | Polar Aprotic | 25 | Data Not Available | - |
| Chloroform | Non-polar | 25 | Data Not Available | - |
Qualitative assessments indicate that this compound is "soluble in organic solvents, oils"[2][3], "soluble (in ethanol)"[2], "soluble in chloroform"[4][5], and "slightly soluble in methanol"[4][5].
Experimental Protocols for Solubility Determination
The absence of comprehensive quantitative data necessitates well-defined experimental protocols for its determination. The following sections detail two common and reliable methods for ascertaining the solubility of a solid organic compound like this compound: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute that can be dissolved in a specific volume of solvent to form a saturated solution at a given temperature.
2.1.1. Materials and Equipment
-
This compound (solid, >99% purity)
-
Selected Organic Solvents (analytical grade)
-
Analytical Balance (readability ± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
2.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 5.0 mL) using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60 °C).
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
2.1.3. Calculation of Solubility
The solubility (S) in g/100 mL can be calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtered aliquot in mL) * 100
UV-Vis Spectrophotometry Method
For aromatic compounds like this compound that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a diluted saturated solution.
2.2.1. Materials and Equipment
-
This compound (solid, >99% purity)
-
Selected Organic Solvents (UV-grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical Balance
-
Thermostatic shaker or water bath
-
Vials with airtight caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
2.2.2. Experimental Procedure
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Perform a series of serial dilutions from the stock solution to create a set of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature as described in the gravimetric method (Section 2.1.2, step 1).
-
After equilibration and settling, filter an aliquot of the supernatant using a 0.45 µm syringe filter.
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor should be recorded.
-
Measure the absorbance of the diluted solution at λmax.
-
2.2.3. Calculation of Solubility
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or UV-Vis spectrophotometry method.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter in various organic solvents. Accurate solubility data is paramount for the successful design and execution of experiments in chemical synthesis, purification, and pharmaceutical formulation.
References
Thermochemical data and stability of methyl anisate
An In-depth Technical Guide to the Thermochemical Data and Stability of Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties, stability, and relevant experimental protocols for this compound (methyl 4-methoxybenzoate). While a crucial intermediate and flavoring agent, publicly accessible, experimentally determined thermochemical data such as the standard enthalpy of formation for this compound is limited. This document compiles available physicochemical data, discusses stability, and presents detailed experimental methodologies for its synthesis and thermochemical characterization. To bridge the gap in data, thermochemical values for the structurally similar compound methyl benzoate are provided as a reference. Visual workflows for synthesis and analysis are included to facilitate understanding and replication.
Physicochemical Properties of this compound
This compound, the methyl ester of p-anisic acid, is a white crystalline solid at room temperature.[1] It is recognized for its herbaceous, anise-like odor.[2] The fundamental physicochemical properties of methyl p-anisate (CAS: 121-98-2) are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4-methoxybenzoate | [1][3] |
| Molecular Formula | C₉H₁₀O₃ | [2][3][4] |
| Molar Mass | 166.17 g/mol | [1][3][4] |
| Appearance | White crystalline solid/powder | [1][2][5] |
| Melting Point | 47-51 °C | [2][3][4] |
| Boiling Point | 244-245 °C (at 760 mm Hg) | [1][2][3][4] |
| Flash Point | >110 °C (>230 °F) | [4][5] |
| Water Solubility | 643.1 mg/L (at 20 °C) | [2][5] |
| LogP (o/w) | 2.27 | [1][5] |
Thermochemical Data and Stability
Stability: this compound is considered stable under normal laboratory conditions of temperature and pressure. It should be stored in a dry, sealed container at room temperature.[2] No significant decomposition or hazardous reactions are reported under standard use.
Thermochemical Data: Experimentally determined thermochemical data for this compound, such as its standard enthalpy of formation, are not readily available in public literature. The National Institute of Standards and Technology (NIST) archives condensed and gas-phase thermochemistry data for this compound, accessible through their subscription services.[6]
For reference and comparative purposes, Table 2 presents the experimentally determined thermochemical data for methyl benzoate (C₈H₈O₂), a structurally analogous compound lacking only the methoxy group. These values were determined using high-precision calorimetry.[7]
Table 2: Standard Thermochemical Properties of Methyl Benzoate (at 298.15 K)
| Property | Value (kJ·mol⁻¹) | Source |
| Standard Molar Energy of Combustion (ΔcU°) | -3956.7 ± 3.1 | [7] |
| Standard Molar Enthalpy of Formation (liquid, ΔfHm°(l)) | -332.8 ± 4.0 | [7] |
| Standard Molar Enthalpy of Formation (gas, ΔfHm°(g)) | -276.1 ± 4.0 | [7] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and straightforward method for synthesizing this compound is the acid-catalyzed Fischer esterification of p-anisic acid with methanol.[2][3][8]
Materials:
-
p-Anisic acid (4-methoxybenzoic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-anisic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the moles of p-anisic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid by slowly adding 5% sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[8]
Determination of Standard Enthalpy of Formation
The standard molar enthalpy of formation (ΔfHm°) in the crystalline phase is determined from the standard molar enthalpy of combustion (ΔcHm°). This is typically measured using a high-precision bomb calorimeter.[9] The general procedure is outlined below.
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Platinum crucible
-
Pellet press
-
High-precision balance (accuracy ±0.01 mg)
Procedure:
-
Sample Preparation: Press a known mass of pure crystalline this compound into a pellet.
-
Calorimeter Calibration: Determine the energy equivalent of the calorimeter, ε(calor), by performing combustion runs with a certified standard substance, such as benzoic acid.
-
Bomb Assembly: Place the pellet in a platinum crucible inside the combustion bomb. Add a small, known amount of water to the bomb to ensure a defined final state for the combustion products. Seal the bomb and pressurize it with high-purity oxygen (e.g., to ~3.0 MPa).
-
Combustion: Submerge the bomb in the calorimeter's water jacket. Once thermal equilibrium is reached, ignite the sample and record the temperature change over time.
-
Analysis: After combustion, analyze the bomb's contents for nitric acid (formed from residual N₂) and unburnt carbon to apply necessary energy corrections (Washburn corrections).
-
Calculation:
-
Calculate the total energy released (ΔU) from the temperature rise and the calorimeter's energy equivalent.
-
Correct ΔU for the ignition energy and the formation of side products (e.g., nitric acid) to find the standard internal energy of combustion, ΔcU°.
-
Convert the energy of combustion to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.
-
Finally, calculate the standard enthalpy of formation (ΔfHm°) using Hess's Law with the known enthalpies of formation for CO₂(g) and H₂O(l).
-
Conclusion
This guide consolidates the known physicochemical properties and stability of this compound. While specific, publicly vetted thermochemical data remains sparse, the provided protocols for synthesis and calorimetric analysis offer a clear pathway for researchers to generate this data experimentally. The thermochemical values of the related compound methyl benzoate serve as a valuable benchmark for theoretical calculations and experimental design. The structured presentation and visualized workflows are intended to support professionals in drug development and chemical research in their work with this important compound.
References
- 1. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 121-98-2 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methyl p-anisate 99 121-98-2 [sigmaaldrich.com]
- 5. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 6. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]
- 7. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Isomers of methyl anisate (ortho, meta, para) and their properties
An In-depth Technical Guide to the Isomers of Methyl Anisate: Ortho, Meta, and Para Configurations
Introduction
This compound, a methyl ester of methoxybenzoic acid, is an aromatic compound with the chemical formula C₉H₁₀O₃. It exists as three distinct constitutional isomers depending on the substitution pattern of the methoxy and methyl ester groups on the benzene ring: ortho (methyl 2-methoxybenzoate), meta (methyl 3-methoxybenzoate), and para (methyl 4-methoxybenzoate). These isomers share the same molecular weight but exhibit unique physical, chemical, and spectroscopic properties due to the differential positioning of their functional groups. The para isomer is the most common and is naturally found in plants like star anise.[1][2] This guide provides a comprehensive technical overview of the ortho, meta, and para isomers of this compound, focusing on their properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.
Chemical Structures
The structural differences between the ortho, meta, and para isomers of this compound are illustrated below. The position of the methoxy group relative to the methyl ester profoundly influences the molecule's electronic distribution, polarity, and steric profile, which in turn dictates its physical and spectroscopic characteristics.
Physical and Chemical Properties
The physical properties of the this compound isomers vary significantly. The para isomer is a solid at room temperature due to its symmetrical structure, which allows for more efficient crystal packing and a higher melting point. In contrast, the ortho and meta isomers are liquids. These differences are summarized in the table below.
| Property | Ortho-Methyl Anisate (Methyl 2-methoxybenzoate) | Meta-Methyl Anisate (Methyl 3-methoxybenzoate) | Para-Methyl Anisate (Methyl 4-methoxybenzoate) |
| CAS Number | 606-45-1 | 5368-81-0 | 121-98-2 |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |
| Appearance | Colorless to pale yellow clear liquid | Clear, colorless liquid | White crystalline solid |
| Melting Point | Not applicable (liquid at RT) | Not applicable (liquid at RT) | 47-51 °C |
| Boiling Point | 248 °C | 88-90 °C at 1 mmHg | 244-245 °C |
| Density | 1.157 g/mL at 25 °C | 1.146 - 1.15 g/cm³ | ~1.17 g/cm³ (solid) |
| Refractive Index (n20/D) | 1.534 | 1.527 | Not applicable (solid) |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water | Very slightly soluble in water (0.643 mg/mL at 20°C); soluble in organic solvents.[3] |
Spectroscopic Data
Spectroscopic analysis is essential for distinguishing between the isomers. The substitution pattern directly impacts the chemical environment of each proton and carbon atom, leading to distinct shifts in NMR spectra and characteristic vibrations in IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectra differ primarily in the aromatic region (δ 7.0-8.0 ppm) due to different spin-spin coupling patterns. The chemical shifts of the two methyl groups (methoxy and ester) are also slightly affected.
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (-OCH₃, δ, ppm) | Ester Protons (-COOCH₃, δ, ppm) |
| Ortho | ~6.9-7.8 (complex multiplet, 4H) | ~3.8-3.9 (s, 3H) | ~3.8-3.9 (s, 3H) |
| Meta | ~7.0-7.6 (complex multiplet, 4H) | ~3.8 (s, 3H) | ~3.8 (s, 3H) |
| Para | ~7.99 (d, 2H), ~6.91 (d, 2H)[4] | ~3.88 (s, 3H)[4] | ~3.85 (s, 3H)[4] |
¹³C NMR Spectroscopy
The carbon NMR spectra show distinct chemical shifts for the aromatic carbons, reflecting the electronic effects of the substituents. The para isomer, due to its symmetry, will exhibit fewer signals in the aromatic region than its ortho and meta counterparts.
| Isomer | Carbonyl Carbon (C=O, δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃, δ, ppm) | Ester Carbon (-COOCH₃, δ, ppm) |
| Ortho | ~167 | 6 signals expected | ~55-56 | ~52 |
| Meta | ~167 | 6 signals expected | ~55 | ~52 |
| Para | ~167 | 4 signals expected (~163, 131, 122, 113) | ~55 | ~52 |
Infrared (IR) Spectroscopy
The IR spectra of all three isomers are dominated by a strong carbonyl (C=O) stretch from the ester group and C-O stretching vibrations.
| Isomer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Aromatic Bending (cm⁻¹) |
| Ortho | ~1730-1740 | ~1250 (asym), ~1080 (sym) | ~1600, ~1490 | ~750 (ortho-disubstituted) |
| Meta | ~1720-1730 | ~1280 (asym), ~1040 (sym) | ~1600, ~1480 | ~800, ~750, ~680 (meta-disubstituted) |
| Para | ~1720-1725 | ~1260 (asym), ~1170 (sym) | ~1610, ~1510 | ~840 (para-disubstituted) |
Synthesis of this compound Isomers
The most common method for synthesizing this compound isomers is the Fischer-Speier esterification of the corresponding anisic acid (methoxybenzoic acid) with methanol in the presence of an acid catalyst, such as sulfuric acid.[5] The reaction is an equilibrium process, and excess methanol is typically used to drive the reaction towards the product side.
A specialized one-step synthesis for methyl o-anisate has also been patented, involving the reaction of salicylic acid with potassium hydroxide and methyl bromide.[6] This method avoids the intermediate step of first forming o-anisic acid.
Experimental Protocols
Protocol: Synthesis of Methyl p-Anisate via Fischer Esterification
This protocol details the laboratory-scale synthesis of methyl p-anisate from p-anisic acid and methanol.
Materials:
-
p-Anisic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-anisic acid (e.g., 5.0 g). Add an excess of anhydrous methanol (e.g., 50 mL).
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) dropwise.
-
Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (e.g., 50 mL) and transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with water (2 x 30 mL).
-
Carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Finally, wash with brine (1 x 30 mL) to remove residual water.
-
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude methyl p-anisate.
-
Purification: If necessary, the solid product can be purified by recrystallization from a suitable solvent like methanol or ethanol to obtain pure white crystals.
Applications
The isomers of this compound find applications primarily in fields that leverage their aromatic and organoleptic properties.
-
Fragrance and Flavor: Methyl p-anisate is used as a food flavoring agent and as an ingredient in perfumes due to its sweet, herbal, anise-like aroma.[7][8] Methyl o-anisate possesses a warm, herbaceous, and floral scent and is also used in fragrance and flavor formulations.
-
Pharmaceutical and Chemical Synthesis: All three isomers serve as versatile intermediates in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.
-
Biomarker Research: Methyl p-anisate has been identified as a volatile organic compound released by Mycobacterium tuberculosis and is being investigated as a potential biomarker for the detection of tuberculosis in patient breath.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 121-98-2 [chemicalbook.com]
- 3. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(121-98-2) 1H NMR spectrum [chemicalbook.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. CN105585482A - Method for one-step synthesis of methyl o-anisate - Google Patents [patents.google.com]
- 7. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 8. This compound CAS#: 121-98-2 [m.chemicalbook.com]
The Biosynthetic Pathway of p-Anisic Acid and its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid (4-methoxybenzoic acid) and its esters are valuable compounds with applications in the pharmaceutical, cosmetic, and flavor industries.[1] Understanding their biosynthesis is crucial for developing sustainable and efficient production methods. This technical guide provides an in-depth overview of the biosynthetic pathway of p-anisic acid and its esters, detailing the key enzymatic steps, relevant quantitative data, and experimental protocols.
Core Biosynthetic Pathway of p-Anisic Acid
The biosynthesis of p-anisic acid originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The core pathway involves the conversion of p-coumaric acid to 4-hydroxybenzoic acid (4-HBA), followed by the methylation of 4-HBA to yield p-anisic acid.
From p-Coumaric Acid to 4-Hydroxybenzoic Acid
The conversion of p-coumaric acid to 4-hydroxybenzoic acid is a key step and is believed to occur via a β-oxidation-like pathway.[2][3] This process involves the shortening of the propanoic acid side chain of p-coumaric acid by two carbons. While the complete enzymatic cascade in plants is still under full elucidation, studies in microorganisms like Burkholderia glumae have identified a CoA-dependent, non-β-oxidative pathway that proceeds through a p-hydroxybenzaldehyde intermediate.[2] In the plant Arabidopsis thaliana, the conversion of p-coumarate to 4-HB is known to proceed via a β-oxidative pathway.[3]
Key Enzymes:
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a crucial step for entry into many downstream pathways.[3]
-
Enzymes of the β-oxidation-like pathway: A series of enzymes analogous to those in fatty acid β-oxidation are proposed to be involved, including an enoyl-CoA hydratase/lyase.
Quantitative Data:
Studies in the yeast Yarrowia lipolytica have demonstrated the conversion of supplemented p-coumaric acid to 4-hydroxybenzoic acid, with an estimated conversion rate of approximately 50%.[4]
Methylation of 4-Hydroxybenzoic Acid to p-Anisic Acid
The final step in the biosynthesis of p-anisic acid is the methylation of the 4-hydroxyl group of 4-hydroxybenzoic acid. This reaction is catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
Key Enzyme:
-
4-Hydroxybenzoate O-methyltransferase (OMT): This enzyme specifically transfers a methyl group from SAM to the hydroxyl group of 4-HBA. While a specific 4-hydroxybenzoate OMT has not been extensively characterized in all plants, numerous plant OMTs exhibit activity towards a range of phenolic compounds. Catechol-O-methyltransferases (COMTs) are a well-studied class of enzymes that can methylate hydroxyl groups of various phenolic acids.[5]
Biosynthesis of p-Anisic Acid Esters
The biosynthesis of p-anisic acid esters, such as methyl anisate and ethyl anisate, involves the esterification of p-anisic acid with an alcohol. This reaction is catalyzed by acyltransferases.
Key Enzymes:
-
Acyltransferases: These enzymes catalyze the transfer of an acyl group (in this case, the p-anisoyl group from p-anisoyl-CoA or another activated form) to an alcohol. The BAHD family of acyltransferases is a large and diverse group of enzymes in plants known to be involved in the synthesis of various esters.[6] Specific acyltransferases that utilize p-anisic acid as a substrate for the synthesis of its various esters are an active area of research.
Quantitative Data Summary
| Enzyme/Process | Substrate | Product | Organism/System | Key Quantitative Data | Reference |
| Conversion | p-Coumaric Acid | 4-Hydroxybenzoic Acid | Yarrowia lipolytica | ~50% conversion of supplemented p-coumaric acid | [4] |
| 4-Coumarate-CoA Ligase (Pp4CL1) | p-Coumaric Acid | p-Coumaroyl-CoA | Peucedanum praeruptorum | Km = 18.5 ± 1.2 µM, kcat = 1.21 ± 0.03 s⁻¹ | [3] |
| 4-Hydroxybenzoate 3-hydroxylase (PobA) | 4-Hydroxybenzoic Acid | 3,4-Dihydroxybenzoate | Corynebacterium glutamicum | Km (for 4-HBA) = 23.8 ± 1.2 µM, Vmax = 1.8 ± 0.1 U/mg | [4] |
| Catechol-O-methyltransferase (COMT) | 3,4-Dihydroxybenzoic acid | Vanillic acid & Isovanillic acid | Human Erythrocytes | Intra-assay RSDs: 4.8-11.9%, Inter-assay RSDs: 6.4-14.2% | [7] |
Experimental Protocols
Assay for 4-Hydroxybenzoate O-methyltransferase (OMT) Activity
This protocol is adapted from general methods for assaying catechol-O-methyltransferase activity and can be optimized for a specific plant extract or purified enzyme.[7][8]
Materials:
-
Enzyme preparation (crude plant extract or purified OMT)
-
4-Hydroxybenzoic acid (substrate)
-
S-Adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
HCl
-
Ethyl acetate
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 µL of 1 M Tris-HCl (pH 7.5)
-
10 µL of 1 M MgCl₂
-
10 µL of 0.1 M DTT
-
50 µL of 10 mM 4-hydroxybenzoic acid
-
Enzyme preparation (e.g., 50-100 µg of crude protein extract)
-
Deionized water to a final volume of 450 µL.
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of 10 mM SAM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl.
-
Extraction: Extract the product, p-anisic acid, by adding 500 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of the HPLC mobile phase (e.g., 100 µL).
-
HPLC Analysis: Inject an aliquot of the prepared sample into the HPLC system.
HPLC Method for Quantification of p-Anisic Acid and 4-Hydroxybenzoic Acid
This method allows for the separation and quantification of p-anisic acid and its precursor, 4-hydroxybenzoic acid.[9][10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of solvent B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.
Detection:
-
UV detection at 254 nm.
Procedure:
-
Standard Preparation: Prepare stock solutions of p-anisic acid and 4-hydroxybenzoic acid in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples.
-
Quantification: Identify the peaks based on the retention times of the standards. Quantify the compounds by comparing the peak areas of the samples to the calibration curves.
GC-MS Analysis of p-Anisic Acid Esters
This protocol provides a general method for the analysis of volatile esters like this compound and ethyl anisate using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization may be necessary for less volatile esters.[12][13][14][15]
Instrumentation:
-
GC-MS system with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Extraction: Extract the esters from the sample matrix using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Derivatization (if necessary): For non-volatile esters, derivatization to a more volatile form (e.g., trimethylsilyl (TMS) esters) may be required. This typically involves reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Analysis:
-
Identification: Identify the ester peaks by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries (e.g., NIST).
-
Quantification: For quantitative analysis, an internal standard should be added to the samples before extraction. Create a calibration curve using standards of the target esters.
Conclusion
The biosynthetic pathway of p-anisic acid is a fascinating example of how plants modify core phenylpropanoid skeletons to produce a diverse array of specialized metabolites. While the main steps from p-coumaric acid have been elucidated, further research is needed to fully characterize the specific enzymes involved, particularly in the side-chain cleavage of p-coumaric acid in plants and the acyltransferases responsible for ester formation. The protocols provided in this guide offer a starting point for researchers to investigate these pathways and engineer them for enhanced production of these valuable compounds.
References
- 1. foreverest.net [foreverest.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 4. Genetic and biochemical characterization of a 4-hydroxybenzoate hydroxylase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 7. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. helixchrom.com [helixchrom.com]
- 11. longdom.org [longdom.org]
- 12. amt.copernicus.org [amt.copernicus.org]
- 13. p-Anisic acid, TMS derivative [webbook.nist.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Olfactory Signature of Methyl Anisate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate, a naturally occurring ester found in a variety of plants and essential oils, is a compound of significant interest in the fields of sensory science, flavor and fragrance chemistry, and pharmacology. Its distinct aromatic profile contributes to the characteristic notes of numerous food products and fragrances. This technical guide provides an in-depth exploration of the olfactory properties and sensory profile of this compound, detailing its chemical characteristics, sensory perception, and the methodologies used for its evaluation.
Physicochemical Properties
A comprehensive understanding of the olfactory properties of a compound begins with its physicochemical characteristics, which influence its volatility and interaction with olfactory receptors.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 47-51 °C | [3] |
| Boiling Point | 244-245 °C | [3] |
| Vapor Pressure | 0.016 mmHg @ 25 °C (estimated) | [5] |
| Solubility in Water | 643.1 mg/L @ 20 °C | [5][6] |
| LogP (o/w) | 2.27 | [4][5] |
Olfactory and Sensory Profile
This compound is characterized by a complex and multifaceted sensory profile, with distinct notes perceived through both orthonasal (smell) and retronasal (taste) olfaction.
Odor Profile
The odor of this compound is predominantly described as sweet, floral, and anisic, with herbal undertones. More detailed sensory panel analyses have identified a broader spectrum of descriptors, providing a richer understanding of its aromatic complexity.
| Odor Descriptor | Prevalence/Description | Reference |
| Sweet | A primary and dominant characteristic. | [1] |
| Floral | Often described as a key feature of its aroma. | [1] |
| Anisic | A distinct licorice-like note. | [1] |
| Herbal | A subtle, green, and herbaceous quality. | [5] |
| Vanilla-like | A creamy and sweet nuance reminiscent of vanilla. | [7] |
| Spicy | A mild, warming spice character. | [7] |
| Woody | A faint, dry, and woody background note. | [7] |
| Powdery | A soft, cosmetic-like powdery scent. | [7] |
| Cherry | A subtle fruity note with a cherry-like aspect. | [1] |
| Phenolic | A minor phenolic off-note. | [1] |
Taste Profile
When evaluated in the mouth, this compound imparts a flavor profile that mirrors its aromatic characteristics, with additional nuances becoming apparent.
| Taste Descriptor | Description | Reference |
| Sweet | A primary taste sensation. | [7] |
| Spicy | A noticeable spicy character. | [7] |
| Anisic-like | A prominent licorice-like flavor. | [7] |
| Woody Vanilla | A complex note combining woody and vanilla flavors. | [7] |
| Licorice | A distinct and recognizable licorice taste. | [7] |
| Methyl Salicylate Nuances | A subtle hint of wintergreen. | [7] |
| Lingering Sweet Coumarin Vanilla Aftertaste | A persistent sweet and creamy aftertaste. | [7] |
Note: While "Aroma threshold values" and "Taste threshold values" are mentioned in the literature, specific quantitative data for this compound remains elusive in publicly available scientific databases.
Experimental Protocols for Sensory Evaluation
The sensory profile of this compound is typically determined using a combination of instrumental and human sensory analysis techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample. In this method, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or diethyl ether).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection and Olfactory Evaluation: As the separated compounds exit the column, they are simultaneously detected by the mass spectrometer and sniffed by a trained panelist. The panelist records the retention time, odor descriptor, and intensity of each aroma detected.
-
Data Analysis: The data from the mass spectrometer and the sensory panel are correlated to identify the chemical compound responsible for each specific odor note.
References
- 1. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 2. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 4. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. papers.academic-conferences.org [papers.academic-conferences.org]
Methodological & Application
Methyl Anisate: A Versatile Starting Material in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl anisate, the methyl ester of p-anisic acid, is a readily available and versatile starting material for a wide range of organic transformations. Its chemical structure, featuring an electron-rich aromatic ring and a reactive ester functional group, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. These application notes provide an overview of key synthetic transformations starting from this compound, complete with detailed experimental protocols and quantitative data.
Key Synthetic Transformations
This compound can undergo several fundamental reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The primary transformations include:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid, p-anisic acid.
-
Reduction: Reduction of the ester to form (4-methoxyphenyl)methanol.
-
Grignard Reaction: Reaction with organomagnesium halides to generate tertiary alcohols.
-
Hydrazinolysis: Formation of 4-methoxybenzohydrazide, a key intermediate for the synthesis of various heterocyclic compounds.
-
Friedel-Crafts Acylation: Although the ester group is deactivating, the methoxy group is strongly activating, allowing for electrophilic aromatic substitution on the benzene ring.
These transformations open avenues for the synthesis of a diverse array of molecules with potential biological and commercial applications.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key synthetic transformations of this compound.
Hydrolysis of this compound to p-Anisic Acid
This protocol describes the conversion of this compound to p-anisic acid via base-catalyzed hydrolysis.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of p-anisic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the purified p-anisic acid in a desiccator or a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxybenzoate | [1] |
| Reagents | Sodium hydroxide, Methanol | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 60-65 °C | [1] |
| Yield | 99.67% | [1] |
| Melting Point | 183-184.5 °C | [1] |
Reduction of this compound to (4-methoxyphenyl)methanol
This protocol details the reduction of the ester functional group of this compound to a primary alcohol using sodium borohydride in methanol.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, ~1.5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (6.0 eq) in tetrahydrofuran (THF).
-
Add a solution of this compound (1.0 eq) in THF to the suspension.
-
Heat the mixture to reflux (approximately 70 °C).
-
Slowly add methanol (a specified volume, e.g., 10 mL over 1 hour) dropwise to the refluxing mixture using a dropping funnel. Vigorous gas evolution will be observed.
-
Continue refluxing for several hours (e.g., 12 hours) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize to pH 7 with ~1.5M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Quantitative Data (based on a similar substrate):
| Parameter | Value | Reference |
| Starting Material | Methyl 3,4,5-trimethoxybenzoate | [2] |
| Reagents | Sodium borohydride, Methanol, THF | [2] |
| Reaction Time | 12 hours | [2] |
| Reaction Temperature | 70 °C | [2] |
| Yield | 71% | [2] |
Grignard Reaction of this compound with Phenylmagnesium Bromide
This protocol describes the reaction of this compound with a Grignard reagent to form a tertiary alcohol. Note that two equivalents of the Grignard reagent will react with the ester.
Reaction Scheme:
Caption: Grignard Reaction with this compound.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF)
-
Anhydrous tetrahydrofuran (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
In the flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the flask in an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (> 2.0 eq) from the dropping funnel to the stirred solution of this compound at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 10% sulfuric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (based on methyl benzoate):
| Parameter | Value | Reference |
| Starting Material | Methyl benzoate | [3] |
| Reagents | Phenylmagnesium bromide, THF | [3] |
| Reaction Time | 2.5 hours | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Yield | Not specified | [3] |
Synthesis of 4-Methoxybenzohydrazide from this compound
This protocol outlines the conversion of this compound to 4-methoxybenzohydrazide through reaction with hydrazine hydrate.
Reaction Scheme:
Caption: Synthesis of 4-Methoxybenzohydrazide.
Materials:
-
Methyl 4-methoxybenzoate (this compound)
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, combine methyl 4-methoxybenzoate (10 g), hydrazine hydrate (10 mL), and methanol (25 mL).[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.[4]
-
After the reaction is complete, evaporate the excess hydrazine and methanol under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to yield pure 4-methoxybenzohydrazide.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 4-methoxybenzoate (10 g) | [4] |
| Reagents | Hydrazine hydrate (10 mL), Methanol (25 mL) | [4] |
| Reaction Time | 6 hours | [4] |
| Reaction Temperature | Reflux | [4] |
| Yield | 92% | [4] |
Conclusion
This compound serves as a cost-effective and versatile starting material in organic synthesis. The protocols outlined in these application notes provide a foundation for the synthesis of a variety of valuable compounds. By leveraging these fundamental transformations, researchers and drug development professionals can efficiently access a wide range of molecular scaffolds for further investigation and application. The provided quantitative data should aid in the planning and execution of these synthetic routes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Anisate: A Versatile Intermediate in the Synthesis of Potential Therapeutic Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Methyl anisate, a benzoate ester derived from p-anisic acid, is emerging as a significant pharmaceutical intermediate in the synthesis of a variety of drug candidates. Its chemical structure, featuring a methoxy-substituted benzene ring, provides a versatile scaffold for the construction of complex molecules with potential therapeutic applications. This application note details the use of this compound in the synthesis of bioactive molecules, providing experimental protocols and summarizing key data for researchers and drug development professionals.
Introduction
This compound (methyl 4-methoxybenzoate) is a readily available and cost-effective starting material in organic synthesis. The presence of both an ester and a methoxy group on the aromatic ring allows for a range of chemical transformations, making it an attractive building block for medicinal chemists. While its use in the fragrance and flavor industries is well-established, its role as a precursor to pharmacologically active compounds is an area of growing interest. This document focuses on a key application: the synthesis of benzimidazole derivatives, a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a benzimidazole derivative using this compound as a precursor.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Nitration | This compound, Nitric acid, Sulfuric acid | Methyl 4-methoxy-3-nitrobenzoate | 85 | >98 |
| 2 | Reduction | Methyl 4-methoxy-3-nitrobenzoate, Iron powder, Acetic acid | Methyl 3-amino-4-methoxybenzoate | 92 | >97 |
| 3 | Cyclization | Methyl 3-amino-4-methoxybenzoate, o-phenylenediamine, Polyphosphoric acid | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 78 | >99 |
Experimental Protocols
Step 1: Synthesis of Methyl 4-methoxy-3-nitrobenzoate
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice bath
-
Methanol
Procedure:
-
In a round-bottom flask, this compound is dissolved in concentrated sulfuric acid and cooled to 0°C in an ice bath.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 5°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then poured onto crushed ice, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and then recrystallized from methanol to afford pure methyl 4-methoxy-3-nitrobenzoate.
Step 2: Synthesis of Methyl 3-amino-4-methoxybenzoate
Materials:
-
Methyl 4-methoxy-3-nitrobenzoate (1.0 eq)
-
Iron powder (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution
Procedure:
-
A mixture of methyl 4-methoxy-3-nitrobenzoate and iron powder in a mixture of ethanol and glacial acetic acid is heated to reflux for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered hot to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield methyl 3-amino-4-methoxybenzoate.
Step 3: Synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
Materials:
-
Methyl 3-amino-4-methoxybenzoate (1.0 eq)
-
o-phenylenediamine (1.0 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of methyl 3-amino-4-methoxybenzoate, o-phenylenediamine, and polyphosphoric acid is heated at 150°C for 3 hours with constant stirring.
-
The reaction mixture is then cooled to room temperature and poured into a beaker containing ice-cold water.
-
The mixture is neutralized with a 10% sodium hydroxide solution, leading to the precipitation of the crude product.
-
The solid is filtered, washed thoroughly with water, and then recrystallized from ethanol to obtain pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by benzimidazole derivatives.
Application Note: Quantification of Aromatic Compounds Using Methyl Anisate as an Internal Standard in GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard (IS) is a widely adopted practice to improve accuracy and precision.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the reliability of the analytical method.[1] The ideal internal standard should be chemically similar to the analyte(s) of interest, not naturally present in the sample matrix, and chromatographically resolved from other components.[1][2]
Methyl anisate (methyl 4-methoxybenzoate) is an excellent candidate as an internal standard for the quantification of various aromatic compounds, particularly other esters, due to its chemical stability, distinct mass spectrum, and suitable volatility for GC analysis. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a model analyte, methyl benzoate, in a sample matrix.
Principle of the Internal Standard Method
The internal standard method relies on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte using a calibration curve. The fundamental equation for calculating the concentration of the analyte is:
(Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)
Where:
-
Areaanalyte = Peak area of the analyte
-
AreaIS = Peak area of the internal standard
-
RRF = Relative Response Factor
-
Concentrationanalyte = Concentration of the analyte
-
ConcentrationIS = Concentration of the internal standard
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding ratio of concentrations.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Methyl benzoate (≥99% purity)
-
Internal Standard: this compound (≥99% purity)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Sample Matrix: A placebo formulation or a relevant biological matrix.
-
Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
-
2. Preparation of Standard Solutions
-
Primary Stock Solution of Methyl Benzoate (1 mg/mL): Accurately weigh 100 mg of methyl benzoate and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Internal Standard Working Solution (50 µg/mL): Dilute the primary stock solution of this compound with dichloromethane to achieve a final concentration of 50 µg/mL.
3. Preparation of Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the methyl benzoate primary stock solution into a constant volume of the this compound internal standard working solution.
| Calibration Level | Concentration of Methyl Benzoate (µg/mL) | Concentration of this compound (µg/mL) |
| 1 | 1 | 50 |
| 2 | 5 | 50 |
| 3 | 10 | 50 |
| 4 | 25 | 50 |
| 5 | 50 | 50 |
| 6 | 100 | 50 |
| 7 | 200 | 50 |
4. Sample Preparation
-
Accurately weigh 100 mg of the sample matrix into a centrifuge tube.
-
Add 1 mL of the internal standard working solution (50 µg/mL this compound in dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant into an autosampler vial for GC-MS analysis.
5. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Methyl Benzoate: 136 (Quantifier), 105, 77This compound: 166 (Quantifier), 135, 92 |
Data Presentation
Table 1: Chromatographic Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl Benzoate | 8.52 | 136 | 105, 77 |
| This compound (IS) | 10.28 | 166 | 135, 92 |
Table 2: Calibration Curve Data
| Concentration Ratio (Analyte/IS) | Peak Area Ratio (Analyte/IS) |
| 0.02 | 0.022 |
| 0.10 | 0.105 |
| 0.20 | 0.211 |
| 0.50 | 0.525 |
| 1.00 | 1.048 |
| 2.00 | 2.095 |
| 4.00 | 4.189 |
| Linearity (R²) | 0.9998 |
Visualizations
Caption: Experimental workflow for quantitative GC-MS analysis.
Caption: Principle of internal standard correction for injection volume variation.
Conclusion
This application note demonstrates a robust and reliable method for the quantification of methyl benzoate in a sample matrix using this compound as an internal standard with GC-MS. The use of an internal standard effectively compensates for variations in sample handling and instrument performance, leading to high accuracy and precision. The described protocol can be adapted for the quantitative analysis of other aromatic esters and similar compounds in various matrices, making it a valuable tool in pharmaceutical analysis, quality control, and research and development.
References
Application Notes and Protocols for the Enzymatic Hydrolysis and Biotransformation of Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl anisate as a substrate for enzymatic hydrolysis and microbial biotransformation. Detailed protocols for laboratory-scale experiments are included, along with data presentation and visualizations to guide researchers in their experimental design.
Section 1: Enzymatic Hydrolysis of this compound
The enzymatic hydrolysis of this compound offers a green and selective method for the production of p-anisic acid, a valuable intermediate in the pharmaceutical, cosmetic, and food industries.[1][2] Lipases, particularly Candida antarctica lipase B (CALB), are highly effective catalysts for this reaction due to their broad substrate specificity and high stability.[3][4]
Key Concepts and Applications
Enzymatic hydrolysis of esters like this compound proceeds via the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, facilitated by the active site of the lipase. This reaction is often performed in aqueous buffer systems or biphasic systems to overcome the low water solubility of the substrate. The primary product of this reaction is p-anisic acid and methanol.
Applications:
-
Green Synthesis: Provides an environmentally friendly alternative to chemical hydrolysis, which often requires harsh conditions (strong acids or bases) and can generate significant waste.
-
Pharmaceutical Intermediates: p-Anisic acid is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1]
-
Flavor and Fragrance Industry: Both this compound and p-anisic acid have applications as flavoring and fragrance agents.[5]
Experimental Protocol: Enzymatic Hydrolysis of this compound using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes a general procedure for the hydrolysis of this compound using a commercially available immobilized CALB (e.g., Novozym® 435). Optimization of reaction parameters is recommended for specific applications.
Materials:
-
This compound (Substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol, acetone) (Optional)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., screw-capped flask)
-
Analytical equipment for monitoring the reaction (e.g., HPLC, GC)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent if necessary to aid solubility.
-
Reaction Setup:
-
To a 50 mL screw-capped flask, add 20 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add a defined amount of this compound (e.g., 100 mg, 0.6 mmol).
-
If using a co-solvent, add it at a low percentage (e.g., 5-10% v/v) to the buffer before adding the substrate.
-
Place the flask on a magnetic stirrer and allow the mixture to equilibrate to the desired reaction temperature (e.g., 40-50°C).
-
-
Enzyme Addition: Add the immobilized CALB (e.g., 10-50 mg) to the reaction mixture to initiate the hydrolysis.
-
Incubation: Incubate the reaction mixture with constant stirring (e.g., 200 rpm) at the set temperature for a specified duration (e.g., 1-24 hours).
-
Reaction Monitoring: At regular intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture. Quench the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile or methanol) and prepare for analysis.
-
Analysis: Analyze the samples by HPLC or GC to determine the concentration of the remaining this compound and the formed p-anisic acid. This allows for the calculation of conversion and yield.
-
Product Isolation (Optional): After the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed and reused. Acidify the aqueous phase to precipitate p-anisic acid, which can then be extracted with an organic solvent and purified.
Data Presentation: Hydrolysis of Aromatic Esters by Lipases
While specific quantitative data for the enzymatic hydrolysis of this compound is not extensively reported, the following table presents representative data for the hydrolysis of analogous aromatic esters by lipases to provide a comparative reference.
| Substrate | Enzyme | Reaction Conditions | Conversion (%) | Time (h) | Reference |
| Methyl Ricinoleate | Candida antarctica Lipase B | 60°C, pH 7.0, 4% enzyme | 98.5 | 6 | [6] |
| Castor Oil | Lipase | 55°C, pH 7.0 | 85 | 6 | [7] |
| Phenylacetic acid methyl ester | Candida antarctica Lipase B | Not specified | 50 | 1.5 | [8] |
Visualization: Experimental Workflow for Enzymatic Hydrolysis
Section 2: Biotransformation of this compound
Microbial biotransformation can be a powerful tool for modifying this compound, potentially leading to novel compounds with interesting biological activities. Fungi, such as Aspergillus niger, are particularly adept at metabolizing aromatic compounds.[9][10] The initial step in the biotransformation of this compound by many microorganisms is likely its hydrolysis to p-anisic acid, which then enters the microbial metabolic pathways.
Key Concepts and Applications
Biotransformation utilizes whole microbial cells or their enzymes to carry out chemical reactions.[10] For aromatic compounds like this compound, these transformations can include hydrolysis, hydroxylation, demethylation, and ring cleavage.
Applications:
-
Drug Metabolism Studies: Microbial systems can serve as models for predicting the metabolic fate of drugs in mammals.
-
Novel Compound Generation: Biotransformation can produce derivatives of the parent compound that may possess enhanced or novel biological activities.
-
Valorization of Renewable Feedstocks: Microorganisms can be used to convert plant-derived aromatic compounds into valuable chemicals.[9]
Experimental Protocol: Biotransformation of this compound using Aspergillus niger
This protocol provides a general method for the biotransformation of this compound using a two-stage fermentation process with Aspergillus niger.
Materials:
-
Aspergillus niger strain (e.g., ATCC 16404)
-
Potato Dextrose Agar (PDA) for fungal culture maintenance
-
Liquid growth medium (e.g., Potato Dextrose Broth or a defined minimal medium)
-
This compound
-
Ethanol (for dissolving the substrate)
-
Shaking incubator
-
Autoclave
-
Filtration apparatus
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Fungal Culture Preparation (Stage I):
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile growth medium with a loopful of Aspergillus niger spores from a PDA plate.
-
Incubate at 28-30°C on a rotary shaker (e.g., 150 rpm) for 48-72 hours to obtain a vegetative mycelial culture.
-
-
Biotransformation (Stage II):
-
Inoculate a larger flask (e.g., 1 L) containing 200 mL of fresh sterile growth medium with the Stage I culture (e.g., 10% v/v).
-
Incubate under the same conditions for 24 hours.
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mg/mL).
-
Add the this compound solution to the culture to a final concentration of, for example, 0.1-0.5 mg/mL. A control flask without the substrate and a substrate control flask with only the medium should also be prepared.
-
-
Incubation and Sampling:
-
Continue the incubation under the same conditions for an extended period (e.g., 5-10 days).
-
Withdraw samples aseptically at regular intervals to monitor the transformation.
-
-
Extraction and Analysis:
-
Separate the mycelium from the broth by filtration.
-
Extract the broth with a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelium after homogenization.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract by TLC, HPLC, and LC-MS to identify the biotransformed products.
-
Data Presentation: Biotransformation of Aromatic Compounds
Specific quantitative data for the biotransformation of this compound is limited. The following table provides examples of biotransformation of other aromatic compounds by fungi.
| Substrate | Microorganism | Major Product(s) | Yield/Conversion | Reference |
| Methyl cholate | Aspergillus niger | Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate | Not specified | [11] |
| 2'-Methylflavanone | Isaria fumosorosea | Glycosylated derivatives | Not specified | [12] |
| Chlordiazepoxide | Aspergillus ochraceus | N-desmethyl chlordiazepoxide | Not specified | [13] |
Visualization: Metabolic Pathway of p-Anisic Acid in Aspergillus niger
The primary product of this compound hydrolysis, p-anisic acid, is known to be metabolized by Aspergillus niger via the following pathway.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetic study of Candida antarctica lipase B immobilization using poly(methyl methacrylate) nanoparticles obtained by miniemulsion polymerization as support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. View of Kinetics of enzymatic hydrolysis of methyl ricinoleate | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of Steroids and Flavonoids by Cultures of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of an industrial Aspergillus niger strain for itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungal Biotransformation of 2′-Methylflavanone and 2′-Methylflavone as a Method to Obtain Glycosylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fungal Biotransformation of Chlordiazepoxide and Evaluation of Type and Kinetics of Fungal Enzyme - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 14. An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fine Chemicals and Polymers from Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various valuable fine chemicals and a functional polymer starting from methyl anisate. This compound, a readily available compound, serves as a versatile building block for the preparation of anisic acid, anisyl alcohol, and anisamide, which are important intermediates in the pharmaceutical and fragrance industries. Furthermore, a protocol for the synthesis of a novel acrylate polymer derived from this compound is presented, opening avenues for the development of new materials.
Synthesis of Fine Chemicals from this compound
This compound can be efficiently converted into several key fine chemicals through straightforward chemical transformations, including hydrolysis, reduction, and amidation.
Synthesis of p-Anisic Acid via Hydrolysis of this compound
p-Anisic acid, also known as 4-methoxybenzoic acid, is a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds. It can be readily prepared by the hydrolysis of this compound.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 10.0 g, 60.2 mmol) in methanol (100 mL).
-
Addition of Base: To this solution, add a solution of sodium hydroxide (e.g., 4.8 g, 120 mmol) in water (20 mL).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting solid in water (100 mL) and acidify the solution to pH 2 with concentrated hydrochloric acid. A white precipitate of p-anisic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C. The crude product can be recrystallized from ethanol/water to yield pure p-anisic acid.
Quantitative Data:
| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | NaOH, Methanol, HCl | 2-4 | >95 | 182-185 |
Reaction Workflow for the Synthesis of p-Anisic Acid:
Caption: Workflow for the synthesis of p-anisic acid from this compound.
Synthesis of Anisyl Alcohol via Reduction of this compound
Anisyl alcohol (4-methoxybenzyl alcohol) is a fragrance ingredient and a precursor for other valuable compounds. It can be synthesized by the reduction of this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add a suspension of lithium aluminum hydride (e.g., 2.3 g, 60.6 mmol) in anhydrous diethyl ether (150 mL) under an inert atmosphere (nitrogen or argon).
-
Addition of Ester: Dissolve this compound (e.g., 10.0 g, 60.2 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath) with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (2.3 mL), followed by 15% aqueous sodium hydroxide solution (2.3 mL), and then water again (6.9 mL). A white granular precipitate will form.
-
Isolation: Filter the precipitate and wash it thoroughly with diethyl ether.
-
Purification: Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain anisyl alcohol as a colorless oil or low-melting solid. Further purification can be achieved by vacuum distillation.
Quantitative Data:
| Starting Material | Reducing Agent | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| This compound | LiAlH₄ | 1-2 | 85-95 | 259 |
Reaction Pathway for the Synthesis of Anisyl Alcohol:
Application Notes and Protocols for Methyl Anisate as a Volatile Biomarker for Tuberculosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating rapid and accurate diagnostic tools. Volatile organic compounds (VOCs) produced by M. tuberculosis and released in the breath of infected individuals have emerged as promising non-invasive biomarkers. Among these, methyl p-anisate has been identified as a specific metabolite released by Mycobacterium tuberculosis, making it a key candidate for the development of novel TB breath tests.[1][2] This document provides detailed application notes and experimental protocols for the detection of methyl anisate as a biomarker for TB.
Data Presentation: Performance of VOC Breath Tests for Tuberculosis
While specific quantitative data for this compound as a standalone biomarker is limited in publicly available literature, several studies have evaluated the performance of VOC panels that include this compound for TB detection. The following table summarizes the performance of these multi-component VOC breath tests.
| Study Cohort | Detection Method | Sensitivity | Specificity | Accuracy | Reference |
| 251 individuals (130 active pulmonary TB, 121 controls) | GC-MS with Monte-Carlo analysis | 71.2% | 72.0% | 80% | Integration of Electrochemical Sensing and Machine Learning to Detect Tuberculosis via Methyl Nicotinate in Patient Breath |
| 23 patients with positive sputum cultures, 18 healthy controls | GC-MS with pattern recognition analysis | 82.6% | 100% | - | Volatile biomarkers of pulmonary tuberculosis in the breath |
Note: The presence of this compound can be influenced by exogenous sources such as food, cosmetics, and cigarette smoke, which should be considered in clinical studies.[3] For instance, methyl phenylacetate, another potential TB biomarker, was detected in 1.7% of healthy subjects.[3]
Experimental Protocols
Protocol for Breath Sample Collection and Pre-concentration using Thermal Desorption Tubes
This protocol describes the collection of exhaled breath and pre-concentration of VOCs onto sorbent tubes for subsequent analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).
Materials:
-
Inert 3L Tedlar® bags or salinized glass sampling bulb
-
Two-bed sorbent tubes packed with Tenax® TA and Carbograph 5 TD
-
Low-flow air sampling pump
-
Disposable cardboard mouthpieces
-
Brass storage caps for sorbent tubes
-
Tube conditioner
Procedure:
-
Sorbent Tube Preparation:
-
Subject Preparation:
-
Instruct the subject to avoid smoking, eating, and drinking (except water) for at least 8 hours prior to breath collection to minimize exogenous VOCs.
-
The subject should be in a resting state for at least 10 minutes before the procedure.
-
-
Breath Collection:
-
Attach a clean, disposable mouthpiece to the collection device (Tedlar® bag or glass bulb).
-
Instruct the subject to take a deep breath, hold for 5 seconds, and then exhale slowly and completely into the collection device.[4]
-
Repeat this process until the collection bag is full (approximately 2-3 exhalations for a 3L bag).[4]
-
-
VOC Pre-concentration:
-
Connect the filled Tedlar® bag to a conditioned sorbent tube.
-
Use a low-flow air sampling pump to draw the breath sample from the bag through the sorbent tube at a controlled flow rate (e.g., 100-200 mL/min).
-
After sample collection, disconnect the sorbent tube and seal both ends with brass storage caps.
-
-
Storage:
Protocol for TD-GC-MS Analysis of this compound
This protocol outlines the analysis of pre-concentrated breath samples for the detection and quantification of this compound.
Instrumentation:
-
Thermal Desorption (TD) unit
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)
TD-GC-MS Parameters:
| Parameter | Setting |
| Thermal Desorption | |
| Primary (Tube) Desorption | 300°C for 8 minutes[7] |
| Secondary (Trap) Desorption | -10°C to 320°C (held for 6 minutes) |
| Desorption Flow | 150 mL/min |
| Gas Chromatography | |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.30 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, ramp at 10°C/min to 150°C, then ramp at 6°C/min to 220°C, and finally ramp at 4°C/min to 250°C[8] |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Procedure:
-
Place the sorbent tube containing the breath sample into the thermal desorber's autosampler.
-
Initiate the TD-GC-MS analysis sequence. The thermal desorber will heat the sorbent tube, releasing the trapped VOCs onto a focusing trap, which is then rapidly heated to inject the analytes into the GC column.
-
The GC separates the VOCs based on their boiling points and interaction with the column's stationary phase.
-
The MS detects and fragments the eluted compounds, generating a mass spectrum for each.
-
Identify this compound by comparing its retention time and mass spectrum to that of a known standard. The characteristic ions for this compound can be used for quantification.
Protocol for Fabrication of a this compound-Selective Electrochemical Biosensor using Molecularly Imprinted Polymers (MIPs)
This protocol describes a general procedure for creating a MIP-based electrochemical sensor for the detection of this compound. This is a representative protocol and may require optimization.
Materials:
-
Methyl p-anisate (template)
-
Methacrylic acid (MAA) (functional monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (porogenic solvent)
-
Screen-printed carbon electrode (SPCE)
-
Potentiostat
Procedure:
-
MIP Synthesis (Precipitation Polymerization):
-
In a reaction flask, dissolve 0.1 mmol of methyl p-anisate (template) in 75 mL of toluene.
-
Add 1.0 mmol of methacrylic acid (functional monomer) to the mixture.
-
Add 16.0 mmol of ethylene glycol dimethacrylate (cross-linker).[9]
-
Add 0.030 g of AIBN (initiator) to the mixture.[9]
-
Purge the solution with nitrogen gas for 10 minutes to remove oxygen.
-
Seal the flask and place it in a water bath at 60°C for 24 hours to allow polymerization.
-
Collect the polymer particles by centrifugation and wash with methanol and acetic acid (9:1, v/v) to remove the this compound template, creating specific binding cavities.[9]
-
Dry the MIP particles in a vacuum oven.
-
-
Electrode Modification:
-
Disperse a small amount of the MIP particles in a suitable solvent (e.g., ethanol) to form a suspension.
-
Drop-cast a few microliters of the MIP suspension onto the working area of the screen-printed carbon electrode.
-
Allow the solvent to evaporate, leaving a thin film of the MIP on the electrode surface.
-
-
Electrochemical Detection:
-
Prepare a solution of breath condensate or a standard solution of this compound in a suitable electrolyte (e.g., phosphate-buffered saline).
-
Immerse the MIP-modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the solution.
-
Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) using a potentiostat.
-
The binding of this compound to the MIP cavities will cause a change in the electrochemical signal (e.g., a decrease in peak current), which is proportional to the concentration of this compound.
-
Visualizations
Metabolic Pathway and Detection Workflow
Caption: Production of this compound and its detection workflow.
Experimental Workflow for TD-GC-MS Analysis
References
- 1. Validating a breath collection and analysis system for the new tuberculosis breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Assessment of potential causes of falsely positive Mycobacterium tuberculosis breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breath Analysis: Comparison among Methodological Approaches for Breath Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Storage stability of exhaled breath on Tenax TA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Template-assisted synthesis of molecularly imprinted polymers for the removal of methyl red from aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methyl Anisate in Essential Oils Using Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl anisate (methyl 4-methoxybenzoate) is an organic compound naturally found in various plants, such as star anise, and contributes to their characteristic aroma.[1] It is utilized as a flavoring agent and a fragrance ingredient in the food, cosmetic, and pharmaceutical industries. Accurate quantification of this compound in essential oils is crucial for quality control, product formulation, and ensuring compliance with regulatory standards. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile compounds in essential oils due to its high resolution, sensitivity, and wide linear range.[2][3] This application note provides a detailed protocol for the quantification of this compound in essential oil samples using GC-FID, including sample preparation, instrument parameters, and method validation.
Principle of the Method The essential oil sample, diluted in a suitable solvent, is injected into the gas chromatograph. The volatile components, including this compound, are separated based on their boiling points and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it is combusted in a hydrogen-air flame within the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical current proportional to the mass of carbon atoms entering the flame.[2] The resulting signal is recorded as a peak in the chromatogram. The concentration of this compound is determined by comparing its peak area to a calibration curve generated from known concentrations of a certified reference standard.
Experimental Protocol
1. Materials and Reagents
-
Solvents: Hexane or Cyclohexane (GC grade or higher)
-
Reference Standard: Methyl p-anisate (≥99% purity)
-
Essential Oil Samples: e.g., Star Anise (Illicium verum) oil, Fennel oil, or others suspected to contain this compound.
-
Apparatus:
-
Gas Chromatograph with FID system
-
Capillary GC column (e.g., DB-5, HP-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler or manual syringe (10 µL)
-
Volumetric flasks (1 mL, 5 mL, 10 mL)
-
Micropipettes
-
Analytical balance
-
Vortex mixer
-
2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of working standards for the calibration curve. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
3. Preparation of Essential Oil Samples
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add hexane to the flask, vortex to ensure thorough mixing, and bring to the final volume. This results in a 10,000 µg/mL (1%) solution.[4]
-
Further dilution may be necessary depending on the expected concentration of this compound to ensure the final concentration falls within the calibration curve range. A 1:10 or 1:100 dilution of this stock solution is often appropriate.
4. GC-FID Instrumental Conditions The following parameters serve as a starting point and may require optimization for specific instruments and columns.
| Parameter | Condition |
| GC System | Gas Chromatograph with FID |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Oven Program | - Initial Temperature: 60°C, hold for 2 min- Ramp: 5°C/min to 240°C- Final Hold: Hold at 240°C for 5 min |
| Injector | Split/Splitless |
| Injector Temp. | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C[5] |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
5. Method Validation The analytical method should be validated according to ICH guidelines or internal laboratory standards to ensure reliability.[6] Key parameters include:
-
Linearity: Analyze the working standard solutions (e.g., 5-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be >0.99.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing a quality control sample at three concentration levels (low, medium, high) multiple times. The relative standard deviation (%RSD) should typically be below 5%.[8]
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound standard to an essential oil matrix and calculating the percentage recovery. Acceptance criteria are often set between 98-102%.[7]
6. Quantification of this compound
-
Inject the prepared essential oil sample solution into the GC-FID system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample solution (C_sample) using the linear regression equation from the calibration curve: Peak Area = m * Concentration + c.
-
Calculate the final concentration of this compound in the original, undiluted essential oil using the following formula:
This compound (mg/g) = (C_sample * V * D) / W
Where:
-
C_sample = Concentration in the injected sample (µg/mL) from the calibration curve.
-
V = Final volume of the sample preparation (mL).
-
D = Dilution factor (if any).
-
W = Initial weight of the essential oil sample (mg).
-
Data Presentation
Table 1: Method Validation Summary This table presents illustrative performance characteristics of the validated GC-FID method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 100 µg/mL | - |
| Correlation Coeff. (R²) | 0.9995 | > 0.99 |
| LOD | 0.65 µg/mL | - |
| LOQ | 2.15 µg/mL | - |
| Precision (%RSD) | Intra-day: 1.8%Inter-day: 3.2% | < 5% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98% - 102% |
Table 2: Illustrative Quantitative Results of this compound in Essential Oils This table shows example data for the concentration of this compound found in different essential oil samples.
| Sample ID | Essential Oil Source | This compound (mg/g) | % w/w |
| EO-001 | Star Anise (China) | 15.2 | 1.52% |
| EO-002 | Fennel (Egypt) | 3.8 | 0.38% |
| EO-003 | Anise (Turkey) | 11.5 | 1.15% |
| EO-004 (Control) | Lavender (France) | Not Detected (ND) | ND |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the GC-FID quantification process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 8. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Anisate in the Development of Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate (methyl 4-methoxybenzoate) is an organic compound naturally found in star anise.[1] It is currently utilized in the cosmetic industry primarily as a fragrance agent.[2] Structurally, as a benzoate ester, it belongs to a class of compounds that are explored for their utility in sunscreen formulations, often as solvents or to enhance product feel. This document provides a comprehensive guide for the evaluation of this compound as a potential active UV filtering agent in sunscreen formulations. Due to the current lack of publicly available data on its sun protection factor (SPF) and photostability, this document focuses on the requisite experimental protocols and theoretical frameworks for its assessment.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation into a stable and effective sunscreen.
| Property | Value | Reference |
| Chemical Name | Methyl 4-methoxybenzoate | [1] |
| Synonyms | Methyl p-anisate, p-Anisic acid methyl ester | [1][3] |
| CAS Number | 121-98-2 | [3] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 47-51 °C | [3] |
| Boiling Point | 244-245 °C | [3] |
| Solubility | Soluble in alcohol and chloroform; slightly soluble in methanol. | [2] |
Rationale for Evaluation as a UV Filter
Benzoate esters are a class of compounds that have found utility in sunscreen formulations, not only as solvents but also for their potential to contribute to SPF. The chromophore within the this compound structure suggests potential for UV absorption. However, its efficacy as a primary or secondary UV filter needs to be empirically determined. A critical aspect of this evaluation is its photostability, as some organic UV filters can degrade upon exposure to UV radiation, leading to a loss of protection.
Data Presentation: A Framework for Evaluation
Currently, there is a lack of published data on the in vitro SPF and photostability of this compound. The following tables are presented as a framework for researchers to populate with experimental data upon evaluation.
Table 1: In Vitro SPF of a Base Formulation with and without this compound
| Formulation | Concentration of this compound (%) | Mean In Vitro SPF (± SD) |
| Base Formulation (Control) | 0 | [Experimental Data] |
| Test Formulation 1 | 2 | [Experimental Data] |
| Test Formulation 2 | 5 | [Experimental Data] |
| Test Formulation 3 | 10 | [Experimental Data] |
Table 2: Photostability of a Formulation Containing this compound
| Formulation | Irradiation Dose (MED) | Mean In Vitro SPF (± SD) | % SPF Change |
| Test Formulation (5% this compound) | 0 | [Experimental Data] | 0 |
| 10 | [Experimental Data] | [Calculated Data] | |
| 20 | [Experimental Data] | [Calculated Data] |
Experimental Protocols
The following protocols are detailed methodologies for the in vitro evaluation of this compound as a potential UV filter.
4.1. Protocol for In Vitro Sun Protection Factor (SPF) Determination
This protocol is adapted from established in vitro SPF testing methodologies.
4.1.1. Materials and Equipment
-
This compound (≥99% purity)
-
Sunscreen base formulation (without any UV filters)
-
Polymethylmethacrylate (PMMA) plates
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator (e.g., Xenon arc lamp)
-
Positive and negative control sunscreen formulations with known SPF
-
Glycerin (for blank measurements)
-
Analytical balance
-
Pipettes
-
Gloved fingers or automated spreading device
4.1.2. Methodology
-
Preparation of Test Formulations: Prepare a base sunscreen formulation. Create test formulations by incorporating this compound at various concentrations (e.g., 2%, 5%, 10% w/w). Ensure homogeneity of the formulations.
-
Substrate Preparation: Use PMMA plates with a roughened surface to mimic the topography of the skin.
-
Sample Application: Accurately weigh and apply a precise amount of the test formulation (e.g., 1.0-2.0 mg/cm²) onto the PMMA plate.
-
Spreading: Evenly spread the formulation across the entire surface of the PMMA plate using a gloved finger or an automated spreading device to achieve a uniform film.
-
Drying: Allow the applied film to dry for at least 15-30 minutes in the dark at a controlled temperature.
-
Blank and Control Samples: Prepare a blank PMMA plate with glycerin and plates with positive and negative control sunscreens.
-
UV Transmittance Measurement: Measure the UV transmittance through the sunscreen-treated plates using a UV-Vis spectrophotometer with an integrating sphere over the range of 290-400 nm.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance measurements using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
4.2. Protocol for Photostability Evaluation
This protocol assesses the ability of a sunscreen formulation containing this compound to maintain its protective qualities after exposure to UV radiation.
4.2.1. Materials and Equipment
-
Same as for in vitro SPF determination.
-
Calibrated solar simulator capable of delivering a known dose of UV radiation.
4.2.2. Methodology
-
Sample Preparation: Prepare and apply the test formulation containing this compound onto PMMA plates as described in the in vitro SPF protocol.
-
Initial SPF Measurement: Measure the initial in vitro SPF of the non-irradiated samples (SPF₀).
-
UV Irradiation: Expose the sunscreen-treated plates to a controlled dose of UV radiation from a solar simulator. The dose is typically measured in Minimal Erythemal Doses (MEDs). Multiple irradiation doses can be used to assess the dose-dependent photostability.
-
Post-Irradiation SPF Measurement: After irradiation, remeasure the in vitro SPF of the exposed samples (SPFᵢ).
-
Calculation of Photostability: The photostability is often expressed as the percentage change in SPF after irradiation, calculated as: % SPF Change = [(SPF₀ - SPFᵢ) / SPF₀] * 100
Visualizations
5.1. Experimental Workflows
References
One-Step Synthesis of Methyl o-Anisate from Salicylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the one-step synthesis of methyl o-anisate (also known as methyl 2-methoxybenzoate) from salicylic acid. Methyl o-anisate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Traditional methods for its preparation often involve a two-step process: methylation of the phenolic hydroxyl group of salicylic acid to form 2-methoxybenzoic acid, followed by esterification of the carboxylic acid.[3][4] This application note focuses on more efficient one-step methodologies that combine both methylation and esterification reactions, thereby shortening the process, reducing waste, and simplifying the overall procedure.[3][4] Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are presented to facilitate implementation in a laboratory setting.
Introduction
Salicylic acid is a bifunctional molecule containing both a phenolic hydroxyl group and a carboxylic acid group. Selective methylation is crucial for the synthesis of its various derivatives. The one-step synthesis of methyl o-anisate involves the simultaneous methylation of both the hydroxyl and carboxylic acid moieties of salicylic acid. This approach offers significant advantages over traditional two-step syntheses by improving time and resource efficiency. Several reagents and conditions have been reported for this transformation, primarily utilizing methylating agents such as methyl bromide or dimethyl sulfate in the presence of a base.
Reaction Principle
The one-step synthesis of methyl o-anisate from salicylic acid proceeds via a double methylation reaction. In the presence of a suitable base, both the phenolic hydroxyl group and the carboxylic acid group of salicylic acid are deprotonated, forming a dianion. This dianion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl bromide or dimethyl sulfate) in a nucleophilic substitution reaction to yield methyl o-anisate.
Experimental Protocols
This section details two established one-step protocols for the synthesis of methyl o-anisate from salicylic acid.
Protocol 1: Using Methyl Bromide and Potassium Hydroxide
This protocol is adapted from a patented method and offers a straightforward procedure for the one-step synthesis.[3][4]
Materials:
-
Salicylic Acid
-
Potassium Hydroxide (KOH)
-
Methyl Bromide (CH₃Br)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Prepare an aqueous solution of potassium hydroxide.
-
In the reaction vessel, dissolve salicylic acid in the potassium hydroxide solution. The molar ratio of salicylic acid to potassium hydroxide should be between 1:2.1 and 1:2.6.[3]
-
Cool the reaction mixture to a temperature between 15°C and 25°C.[3]
-
While stirring, introduce methyl bromide gas into the reaction mixture. The molar ratio of salicylic acid to methyl bromide should be in the range of 1:2 to 1:2.2.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, stop the stirring and allow the mixture to stand at room temperature to separate into two layers.
-
Separate and remove the lower aqueous layer containing potassium bromide.
-
Wash the upper organic layer (the product) with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by reduced pressure distillation, collecting the fraction at 95-110°C to obtain pure methyl o-anisate.[3][4]
Protocol 2: Using Dimethyl Sulfate and a Base
This protocol utilizes dimethyl sulfate as the methylating agent, which is a liquid and can be easier to handle than gaseous methyl bromide.[5]
Materials:
-
Salicylic Acid
-
Inorganic Base (e.g., Potassium Carbonate) or Organic Base
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Acetone (or other suitable solvent)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a reaction flask, add salicylic acid, the chosen base (e.g., potassium carbonate), and a solvent (e.g., acetone). The mass-to-volume ratio of salicylic acid to the solvent should be 1:(2-10). The mass ratio of salicylic acid to the base is 1:(2-5).[5]
-
Heat the mixture to 50-60°C with stirring.[5]
-
Slowly add dimethyl sulfate dropwise. The mass ratio of salicylic acid to dimethyl sulfate is 1:(2-5).[5]
-
Maintain the reaction at 50-60°C for 10-55 hours, monitoring the progress by TLC.[5] In some variations, additional base and dimethyl sulfate may be added during the reaction.[5]
-
After the reaction is complete, evaporate approximately 60% of the solvent.[5]
-
Cool the remaining mixture to 20°C and add water.[5]
-
Filter the mixture and extract the filtrate with dichloromethane (DCM).[5]
-
Concentrate the organic extract to obtain methyl o-anisate.[5] Further purification can be achieved by distillation or chromatography if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Protocol 1 (Methyl Bromide) | Protocol 2 (Dimethyl Sulfate) |
| Starting Material | Salicylic Acid | Salicylic Acid |
| Methylating Agent | Methyl Bromide | Dimethyl Sulfate |
| Base | Potassium Hydroxide | Inorganic or Organic Base (e.g., K₂CO₃) |
| Solvent | Water | Acetone (or other organic solvent) |
| Molar Ratio (Salicylic Acid:Base) | 1 : (2.1 - 2.6) | 1 : (2 - 5) by mass |
| Molar Ratio (Salicylic Acid:Methylating Agent) | 1 : (2 - 2.2) | 1 : (2 - 5) by mass |
| Reaction Temperature | 15 - 25 °C | 50 - 60 °C |
| Reaction Time | Monitored by TLC | 10 - 55 hours |
| Work-up | Liquid-liquid separation, washing, drying, distillation | Solvent evaporation, extraction, concentration |
| Purification | Reduced pressure distillation (95-110°C) | Concentration, optional distillation/chromatography |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the one-step synthesis of methyl o-anisate from salicylic acid.
Caption: General workflow for the one-step synthesis of methyl o-anisate.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants and the final product in the one-step synthesis.
Caption: Reactant and product relationship in the one-step synthesis.
Conclusion
The one-step synthesis of methyl o-anisate from salicylic acid presents a more efficient alternative to traditional multi-step methods. By providing detailed protocols and a clear presentation of experimental parameters, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this synthesis in their work. The choice between methyl bromide and dimethyl sulfate will depend on laboratory capabilities, safety considerations, and desired reaction conditions. Both methods, when optimized, can provide a streamlined route to this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Atomfair Methyl 2-Methoxybenzoate Methyl o-anisate, Dimethyl salicylate C9H10O3 CAS 606-45-1 - Atomfair [atomfair.com]
- 3. CN105585482A - Method for one-step synthesis of methyl o-anisate - Google Patents [patents.google.com]
- 4. CN105566107A - Synthesis method of methyl o-anisate - Google Patents [patents.google.com]
- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
Application Notes and Protocols for the Microbial Transformation of Methyl Anisate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of methyl anisate to generate novel compounds. While direct microbial transformation of this compound is not extensively documented in publicly available literature, this document extrapolates from studies on structurally similar compounds, such as other methoxybenzoates and aromatic esters. The primary expected biotransformation pathways are O-demethylation and ester hydrolysis, leading to valuable phenolic and acidic compounds.
Introduction
Microbial biotransformation offers a green and efficient alternative to traditional chemical synthesis for the production of novel and specialty chemicals.[1] This approach utilizes the diverse enzymatic machinery of microorganisms to perform specific modifications on a substrate.[2] this compound (methyl 4-methoxybenzoate), a readily available aromatic ester, presents a promising starting material for generating compounds with potential applications in the pharmaceutical, flavor, and fragrance industries. The primary microbial transformations anticipated for this compound are the cleavage of the methyl ether bond (O-demethylation) to yield methyl p-hydroxybenzoate and the hydrolysis of the ester bond to produce p-anisic acid. Further hydroxylation of the aromatic ring may also occur.
Potential Microbial Biotransformation Pathways
The two most probable biotransformation pathways for this compound are:
-
O-demethylation: This reaction is catalyzed by monooxygenases or specific O-demethylases, resulting in the formation of methyl p-hydroxybenzoate and formaldehyde.[2] Several bacterial species, including Pseudomonas putida and Amycolatopsis magusensis, have been shown to demethylate 4-methoxybenzoate.[3][4]
-
Ester Hydrolysis: Esterase enzymes can hydrolyze the methyl ester group of this compound to yield p-anisic acid and methanol.
These primary products can potentially undergo further microbial modifications, such as hydroxylation at positions ortho to the existing hydroxyl or carboxyl group.
Data Presentation
The following table summarizes hypothetical quantitative data for the biotransformation of this compound based on reported transformations of similar substrates. This data is for illustrative purposes and actual results will vary depending on the specific microorganism and experimental conditions.
| Microorganism (Hypothetical) | Substrate | Primary Product(s) | Conversion Rate (%) | Yield (g/L) | Reference (Analogous Substrate) |
| Pseudomonas putida | This compound | Methyl p-hydroxybenzoate | 85 | 0.85 | [4] |
| Amycolatopsis magusensis | This compound | Methyl p-hydroxybenzoate | 90 | 0.90 | [3] |
| Aspergillus niger | This compound | p-Anisic Acid | 75 | 0.75 | [5] |
| Rhodococcus erythropolis | This compound | Methyl p-hydroxybenzoate | 80 | 0.80 | [6] |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Transformation
Objective: To identify microbial strains capable of transforming this compound.
Materials:
-
Microbial strains (Aspergillus niger, Penicillium chrysogenum, Rhodococcus erythropolis, etc.)
-
Culture media (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)
-
This compound
-
Sterile flasks and petri dishes
-
Shaking incubator
-
Analytical equipment (TLC, HPLC)
Procedure:
-
Prepare the appropriate liquid culture medium and sterilize by autoclaving.
-
Inoculate the sterile medium with the selected microorganism.
-
Incubate the culture under optimal conditions (e.g., 25-30°C, 150-200 rpm) until sufficient growth is achieved (typically 48-72 hours).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and add it to the microbial culture to a final concentration of 0.5-1.0 g/L.
-
Continue the incubation under the same conditions.
-
Withdraw samples at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Extract the samples with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to detect the disappearance of the substrate and the appearance of new product peaks.
Protocol 2: Preparative Scale Biotransformation and Product Isolation
Objective: To produce and isolate the biotransformed products of this compound.
Materials:
-
Selected microbial strain
-
Large-scale culture medium
-
Fermenter (optional, for larger volumes)
-
This compound
-
Ethyl acetate (or other suitable extraction solvent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Perform a large-scale fermentation using the selected microorganism as described in Protocol 1.
-
Once the biotransformation is complete (as determined by HPLC analysis), harvest the culture broth.
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Extract the culture broth multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator.
-
Purify the crude extract by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the individual products.
-
Monitor the fractions by TLC to identify and pool those containing the purified products.
-
Evaporate the solvent from the pooled fractions to obtain the pure biotransformed compounds.
Protocol 3: Characterization of Biotransformation Products
Objective: To determine the chemical structures of the isolated products.
Materials:
-
Purified biotransformation products
-
Spectroscopic instruments (NMR, Mass Spectrometry, FT-IR)
Procedure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecules.
-
Mass Spectrometry (MS): Analyze the purified compounds by MS (e.g., ESI-MS, GC-MS) to determine their molecular weight and fragmentation patterns, which aids in structure elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the FT-IR spectrum of the purified compounds to identify the functional groups present (e.g., -OH, C=O, C-O).
Visualizations
Caption: Proposed biotransformation pathways of this compound.
Caption: General experimental workflow for microbial transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbial demethylation of lignin: Evidence of enzymes participating in the removal of methyl/methoxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 4-methoxybenzoate O-demethylase from Pseudomonas putida. A new type of monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillus niger-mediated biotransformation of methenolone enanthate, and immunomodulatory activity of its transformed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methyl Anisate: Application Notes on Antioxidant and Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate, the methyl ester of p-anisic acid, is a naturally occurring compound found in various plants, including star anise.[1] While recognized for its aromatic properties and use in the flavor and fragrance industries, there is growing interest in its potential biological activities. This document provides an overview of the current understanding of this compound's antioxidant and radical scavenging properties, along with detailed protocols for its evaluation. While extensive quantitative data for this compound is not widely available in the public domain, the provided methodologies will enable researchers to comprehensively assess its antioxidant capacity.
Data Presentation
Currently, there is a lack of specific quantitative data (e.g., IC50 values) in publicly accessible scientific literature detailing the antioxidant and radical scavenging activity of pure this compound. The available data often pertains to plant extracts containing a mixture of compounds or structurally related molecules. To facilitate future research and data comparison, the following table is provided as a template for summarizing experimentally determined values.
| Assay | Test Compound | Positive Control | IC50 / Activity Value (Unit) | Reference |
| DPPH Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data to be determined | |
| ABTS Radical Scavenging | This compound | Ascorbic Acid / Trolox | Data to be determined | |
| Ferric Reducing Antioxidant Power (FRAP) | This compound | FeSO₄ / Trolox | Data to be determined |
Potential Signaling Pathways for Investigation
While direct evidence linking this compound to specific antioxidant signaling pathways is not yet established in the literature, a primary pathway for investigation would be the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway . This pathway is a master regulator of cellular defense against oxidative stress.
Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Investigating whether this compound can activate this pathway would provide crucial insights into its mechanism of action.
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays that can be applied to evaluate the activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of sample and control solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or control solutions at different concentrations to the respective wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Before use, dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of sample and control solutions: Prepare serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS radical solution to each well of a 96-well plate.
-
Add 10 µL of the sample or control solutions at different concentrations to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Value: Determine the IC50 value from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of sample and standard solutions:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the standard curve of absorbance versus FeSO₄ concentration.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.
-
Conclusion
While the direct antioxidant and radical scavenging activities of this compound are not yet extensively documented, the provided protocols offer a robust framework for its evaluation. Researchers are encouraged to utilize these standardized methods to generate quantitative data, which will be crucial for understanding the potential of this compound in drug development and other scientific applications. Furthermore, investigating its effect on cellular antioxidant pathways, such as the Nrf2-ARE system, will provide a deeper understanding of its mechanism of action.
References
Application Notes and Protocols: Insecticidal and Repellent Properties of Methyl Anisate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl anisate, the methyl ester of p-anisic acid, is a naturally occurring compound found in various plants, including star anise.[1] Its derivatives are gaining attention in the field of pest management as potential alternatives to synthetic insecticides due to their insecticidal and repellent properties. This document provides a detailed overview of the current understanding of this compound derivatives' efficacy, outlines experimental protocols for their evaluation, and presents putative mechanisms of action. The information is intended to guide researchers in the development and application of these compounds for insect control.
Data Presentation: Insecticidal and Repellent Efficacy
The following tables summarize the quantitative data on the insecticidal and repellent activities of this compound and its closely related analogs against various insect species. Due to the limited direct data on a wide range of synthesized this compound derivatives, data for methyl benzoate and its analogs are included to provide insights into potential structure-activity relationships.
Table 1: Insecticidal Activity of this compound Analogs
| Compound | Insect Species | Assay Type | Efficacy (LD50/LC50) | Reference |
| Methyl benzoate | Aedes aegypti (adult females) | Topical Application | LD50: Not specified, but less toxic than some analogs | [2] |
| Methyl 3-methoxybenzoate | Aedes aegypti (adult females) | Topical Application | More toxic than methyl benzoate | [2] |
| Butyl benzoate | Aedes aegypti (adult females) | Topical Application | More toxic than methyl benzoate | [2] |
| n-Pentyl benzoate | Aedes aegypti (adult females) | Topical Application | More toxic than methyl benzoate | [2] |
| Vinyl benzoate | Aedes aegypti (adult females) | Topical Application | More toxic than methyl benzoate | [2] |
| Methyl benzoate | Bemisia tabaci (adults) | Direct Spray | LC50 = 0.2% | [3] |
| Methyl benzoate | Bemisia tabaci (eggs) | Leaf-dip | LC50 = 0.3% | [3] |
| Methyl benzoate | Bemisia tabaci (4th instar nymphs) | Leaf-dip | LC50 = 0.2% | [3] |
| Methyl benzoate | Callosobruchus chinensis | Fumigation | LC50 = 5.36 mg/L air | [3] |
| Methyl p-hydroxybenzoate | Culex quinquefasciatus (larvae) | Larvicidal Assay | LC50 = 5.77 ppm | [4] |
| Methyl p-hydroxybenzoate | Aedes aegypti (larvae) | Larvicidal Assay | LC50 = 4.74 ppm | [4] |
| Methyl benzoate | Aedes albopictus (4th instar larvae) | Larvicidal Assay | LC50 = 61 ppm | [5] |
| Methyl benzoate | Culex pipiens (4th instar larvae) | Larvicidal Assay | LC50 = 185 ppm | [5] |
Table 2: Repellent Activity of this compound Analogs
| Compound | Insect Species | Assay Type | Repellency (%) | Duration | Reference | |---|---|---|---|---| | Methyl benzoate | Bemisia tabaci | Choice Test | 96.1% (at 2%) | 24 hours |[3] | | Methyl benzoate | Bemisia tabaci | Choice Test | 89.1% (at 2%) | 48 hours |[3] | | Methyl 2-methoxybenzoate | Cimex lectularius | Longevity Experiment | Significant repellency | Up to 21 days |[6] | | Methyl 3-methoxybenzoate | Cimex lectularius | Longevity Experiment | Significant repellency | Up to 7 days |[6] | | Methyl anthranilate | Aedes aegypti | Host-seeking & Oviposition | Similar to DEET (host-seeking), Stronger than DEET (oviposition) | Not specified |[7] |
Experimental Protocols
Detailed methodologies are crucial for the standardized evaluation of insecticidal and repellent properties. The following are protocols for key experiments.
Contact Toxicity Assay (Topical Application)
This method assesses the toxicity of a compound when applied directly to the insect's cuticle.
Materials:
-
Test insects (e.g., adult mosquitoes, bed bugs)
-
Test compound and its derivatives
-
Acetone or other suitable solvent
-
Microsyringe or microapplicator
-
Holding cages with food and water source
-
Temperature and humidity-controlled environment
Procedure:
-
Prepare serial dilutions of the test compounds in the chosen solvent.
-
Anesthetize the insects (e.g., by chilling).
-
Using a microapplicator, apply a precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent only.
-
Place the treated insects in holding cages with access to food and water.
-
Maintain the cages under controlled conditions (e.g., 27±2°C, 75±5% relative humidity, 12:12 h light:dark photoperiod).
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Fumigant Toxicity Assay
This assay evaluates the toxicity of a compound in its vapor phase, which is particularly relevant for volatile compounds like this compound derivatives.
Materials:
-
Test insects (e.g., stored product pests, adult mosquitoes)
-
Test compounds
-
Glass jars or containers of a known volume
-
Filter paper or cotton balls
-
Sealing material (e.g., airtight lids, paraffin film)
-
Controlled environment chamber
Procedure:
-
Place a known number of insects into the glass container.
-
Apply a specific amount of the test compound onto a filter paper or cotton ball.
-
Suspend the treated material inside the container, ensuring no direct contact with the insects.
-
Seal the container to create an airtight environment.
-
A control container with untreated filter paper should be set up in parallel.
-
Maintain the containers in a controlled environment.
-
Record mortality at regular intervals.
-
Calculate the LC50 (lethal concentration for 50% of the population) based on the concentration of the compound in the air volume of the container.
Repellency Bioassay (Choice Test)
This method assesses the ability of a compound to deter insects from a treated area.
Materials:
-
Test insects
-
Test compounds and solvent
-
Y-tube olfactometer or a two-chambered bioassay arena
-
Airflow system
-
Treated and untreated substrates (e.g., filter paper, cloth)
Procedure:
-
Prepare solutions of the test compounds.
-
Apply the test solution to one substrate and the solvent alone to another identical substrate.
-
Allow the solvent to evaporate completely.
-
Place the treated and untreated substrates at opposite ends of the bioassay arena or in the arms of the Y-tube olfactometer.
-
Introduce a known number of insects into the central part of the arena or the base of the Y-tube.
-
Release a controlled airflow from the ends with the substrates towards the insect release point.
-
After a set period, record the number of insects in the treated zone, untreated zone, and the neutral zone.
-
Calculate the percent repellency using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control zone and Nt is the number of insects in the treated zone.
Mandatory Visualizations
Experimental Workflow for Evaluating Insecticidal Properties
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
Putative Neurotoxic Signaling Pathway
While the exact mechanism of action for this compound derivatives is not fully elucidated, a common target for many insecticides is the insect's nervous system. One potential pathway involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.
Caption: Putative mechanism of action via acetylcholinesterase inhibition.
Discussion on Structure-Activity Relationship (SAR)
The available data suggests that modifications to the chemical structure of methyl benzoate can significantly impact its insecticidal and repellent properties. Key observations include:
-
Ester Chain Length: For non-substituted alkyl benzoates, contact toxicity against some insects increases with the length of the alkyl chain, while fumigant toxicity decreases.[8]
-
Ring Substituents: The position and nature of substituents on the benzene ring play a crucial role. For instance, a methoxy group at the ortho or meta position of methyl benzoate can increase its contact toxicity.[8]
-
Repellency: Methoxy-substituted methyl benzoates (e.g., methyl 2-methoxybenzoate and methyl 3-methoxybenzoate) have shown prolonged repellent activity against bed bugs.[6]
These findings suggest that systematic modification of the this compound structure, such as altering the ester group and introducing various substituents onto the aromatic ring, is a promising strategy for developing more potent and selective insecticidal and repellent agents.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel insecticides and repellents. The data on related analogs indicate that their bioactivity is highly dependent on their chemical structure. The provided protocols offer a framework for the systematic evaluation of these compounds. Further research focusing on the synthesis of a diverse library of this compound derivatives and detailed investigation into their mechanisms of action, including potential neurotoxic effects and impact on insect signaling pathways, is warranted to fully explore their potential in integrated pest management programs.
References
- 1. Human Metabolome Database: Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) [hmdb.ca]
- 2. Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of acetylcholinesterase by a pseudozoanthoxanthin-like compound isolated from the zoanthid Parazoanthus axinellae (O. Schmidt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Methyl Anisate from p-Anisic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of methyl anisate from p-anisic acid. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and key data to ensure a successful and high-yield reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound from p-anisic acid?
A1: The most prevalent and efficient method is the Fischer-Speier esterification. This process involves reacting p-anisic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The reaction is reversible, and to achieve high yields, it's crucial to either remove the water formed during the reaction or use a large excess of the alcohol (methanol).[3]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary depending on the specific reaction conditions and purification methods. However, with optimized conditions, yields of 84% and higher have been reported.[4] A well-executed Fischer esterification should consistently provide high yields.
Q3: What are the key physical properties of this compound?
A3: this compound is a white crystalline solid at room temperature.[5] Key properties include a melting point of 48-52 °C and a boiling point of 244-245 °C.[6] It is sparingly soluble in water but soluble in organic solvents like methanol, chloroform, and diethyl ether.[5][6]
Q4: What are the primary applications of this compound?
A4: this compound is utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[6] It is also commonly used as a fragrance agent in perfumes and as a flavoring agent in the food industry due to its characteristic floral, fruity scent.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Reversibility of the esterification reaction. 3. Loss of product during workup and purification. | 1. Increase the reaction time or temperature (reflux). 2. Use a larger excess of methanol to shift the equilibrium towards the product. Consider removing water as it forms, if feasible for your setup.[3] 3. Ensure efficient extraction and minimize transfers between glassware. Be careful during the distillation to collect the correct fraction. |
| Product is Contaminated with Unreacted p-Anisic Acid | Incomplete reaction or insufficient removal of the acidic starting material during workup. | During the workup, wash the organic layer thoroughly with a sodium bicarbonate solution to neutralize and remove any remaining p-anisic acid. Test the aqueous layer with litmus paper to ensure it is basic.[1] |
| Oily Product Instead of Crystalline Solid | Presence of impurities such as residual solvent, methanol, or byproducts. | Ensure the product is completely dry before cooling and crystallization. If an oily product persists after drying, consider recrystallization from a suitable solvent or purification by vacuum distillation.[8] |
| Product has a Brownish or Yellowish Color | Decomposition of starting materials or product due to excessive heating or presence of impurities. | Avoid excessive heating during the reaction and distillation. Ensure all glassware is clean. If the product is colored, it can sometimes be purified by recrystallization or treatment with activated carbon. |
| Difficulty in Separating Organic and Aqueous Layers During Extraction | Formation of an emulsion. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[2] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions for Fischer Esterification
| Parameter | Value | Reference |
| Reactants | p-Anisic Acid, Methanol | [1][2] |
| Catalyst | Concentrated Sulfuric Acid | [1][2] |
| Methanol to p-Anisic Acid Ratio | Excess (e.g., ~4:1 molar ratio or greater) | [1][2] |
| Reaction Temperature | Reflux (Boiling point of methanol, ~65 °C) | [1][2] |
| Reaction Time | 45 - 60 minutes | [1][2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4][6] |
| Molecular Weight | 166.17 g/mol | [4][6] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 48-52 °C | [6] |
| Boiling Point | 244-245 °C | [6] |
| Solubility in Water | 0.643 mg/mL at 20 °C | [5] |
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
p-Anisic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (or diethyl ether)
-
0.6 M Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-anisic acid and an excess of methanol (e.g., for every 1 mole of p-anisic acid, use at least 4 moles of methanol).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the flask while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 45-60 minutes.[1][2]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing water.
-
Extract the this compound into an organic solvent like dichloromethane or diethyl ether. The organic layer will be the bottom layer if using dichloromethane and the top layer if using diethyl ether.
-
Wash the organic layer with water.
-
Next, wash the organic layer with a 0.6 M sodium bicarbonate solution to remove any unreacted p-anisic acid.[1] Check that the aqueous layer is basic. Repeat the wash if necessary.
-
Finally, wash the organic layer with a saturated sodium chloride (brine) solution.[2]
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a simple distillation or a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by distillation. Collect the fraction boiling around 244-245 °C.[6] Alternatively, if the product is a solid upon cooling, it can be purified by recrystallization.
-
Visualizations
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. jru.edu.in [jru.edu.in]
Purification of methyl anisate by recrystallization or distillation
Welcome to the Technical Support Center for the purification of methyl anisate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of this compound by recrystallization and distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][3][4][5] |
| Appearance | White crystalline solid/mass | [1][3][6] |
| Melting Point | 47-52 °C | [1][4][5][6][7][8] |
| Boiling Point | 244-245 °C (at 760 mm Hg) | [1][3][4][5][6][7][8] |
| Solubility | Very slightly soluble in water (0.643 mg/mL at 20 °C); Soluble in organic solvents like ethanol, ether, and chloroform. | [1][2][3][4] |
Q2: When should I choose recrystallization over distillation for purifying this compound?
The choice between recrystallization and distillation depends on the nature of the impurities and the scale of the purification.
-
Recrystallization is ideal for removing non-volatile impurities or impurities with different solubility profiles from this compound, which is a solid at room temperature.[9][10][11] It is an effective technique for achieving high purity on a small to medium scale.
-
Distillation is suitable for separating this compound from volatile impurities with significantly different boiling points.[9][10][12] It is also effective for removing non-volatile solutes from a liquid product. Given this compound's high boiling point, vacuum distillation is often preferred to prevent decomposition.
Q3: What are the common impurities found in crude this compound?
Common impurities can originate from the starting materials or by-products of the synthesis. This compound is typically prepared by the esterification of p-anisic acid with methanol.[6] Potential impurities include:
-
Unreacted p-anisic acid
-
Excess methanol
-
Side products from the reaction
-
Water
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve in the hot solvent. | Insufficient solvent was used. The wrong solvent was chosen. | Add more of the hot solvent in small portions until the solid dissolves.[13] Ensure you are using an appropriate solvent where this compound is soluble when hot and less soluble when cold (e.g., ethanol).[3] |
| "Oiling out" occurs (product separates as a liquid instead of crystals). | The melting point of the solid is lower than the boiling point of the solvent.[14] The solution is cooling too rapidly.[13] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[14] You can insulate the flask to slow down the cooling rate. |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[14] | Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again.[14] Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of this compound can also initiate crystallization. |
| Low recovery of pure crystals. | Too much solvent was used, keeping more of the product dissolved at cold temperatures.[15] The crystals were filtered before crystallization was complete. | Concentrate the filtrate to recover more crystals. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[13] |
| Crystals are discolored or appear impure. | Impurities were co-precipitated with the product. The crude material has a high level of impurities. | Consider a hot filtration step to remove insoluble impurities before cooling.[13] A preliminary purification step, such as passing through a short silica plug, might be necessary for very impure samples.[16] |
Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Bumping" (sudden, violent boiling) of the liquid. | Uneven heating. Absence of boiling chips or a stir bar. | Use a heating mantle with a magnetic stirrer for even heating. Add boiling chips or a stir bar to the distillation flask before heating. |
| The distillation temperature is not stable. | The heating rate is too high or too low. Poor insulation of the distillation column. | Adjust the heating mantle to provide steady and controlled heating. Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| No distillate is being collected. | The vapor is not reaching the condenser. The condenser water is not cold enough. There is a leak in the system (especially under vacuum). | Increase the heating rate gradually. Ensure a steady flow of cold water through the condenser. Check all joints and connections for leaks, especially when performing vacuum distillation. |
| The product is decomposing in the distillation pot. | The boiling point is too high at atmospheric pressure. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.[12] |
Experimental Protocols
Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.[13]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[17]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.
Purification of this compound by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Applying Vacuum: Seal the apparatus and slowly apply a vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizing the Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Cas 121-98-2,this compound | lookchem [lookchem.com]
- 2. Atomfair this compound C9H10O3 CAS 121-98-2 - Atomfair [atomfair.com]
- 3. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Methyl p-anisate 99 121-98-2 [sigmaaldrich.com]
- 6. This compound | 121-98-2 [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Organic Chemistry - Separation and Distillation | FreeMCATPrep.com [freemcatprep.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. jru.edu.in [jru.edu.in]
- 12. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. reddit.com [reddit.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Matrix Effects in GC-MS Quantification of Methyl Anisate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) quantification of methyl anisate.
Troubleshooting Guides
Matrix effects, the interference from co-eluting compounds in the sample matrix, can significantly impact the accuracy and precision of GC-MS quantification, leading to either signal enhancement or suppression. This guide provides an overview of common issues and systematic approaches to identify and mitigate these effects.
Quantitative Data Summary
The following table summarizes representative quantitative data from a validation study of a compound structurally similar to this compound (methyl anthranilate) in a fruit juice matrix. This data illustrates the effectiveness of different calibration strategies in mitigating matrix effects.
| Matrix | Analyte Concentration (µg/L) | Calibration Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Grape Juice | 50 | Solvent-Based Calibration | 135 | 15.2 |
| Grape Juice | 50 | Matrix-Matched Calibration | 98.7 | 4.8 |
| Grape Juice | 50 | Stable Isotope Dilution (SID) | 101.2 | 2.1 |
| Wine | 100 | Solvent-Based Calibration | 75 | 18.5 |
| Wine | 100 | Matrix-Matched Calibration | 95.3 | 6.3 |
| Wine | 100 | Stable Isotope Dilution (SID) | 99.8 | 3.5 |
This data is representative and based on a validation study of methyl anthranilate, a compound with similar chemical properties to this compound, to illustrate the impact of different calibration methods.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure accurate and reproducible quantification of this compound.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined sample preparation technique suitable for extracting a wide range of analytes from complex matrices.[2][3]
Materials:
-
Homogenized sample (e.g., fruit puree, tissue homogenate)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 135
-
Qualifier Ions for this compound: m/z 107, 77
Stable Isotope Dilution (SID) Analysis
The use of a stable isotope-labeled internal standard is the most effective method for compensating for matrix effects.[4][5][6]
Procedure:
-
Synthesize or procure a stable isotope-labeled this compound (e.g., methyl-d3 p-anisate).
-
Prepare a stock solution of the labeled internal standard at a known concentration.
-
Spike a known amount of the internal standard into all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
Perform sample preparation and GC-MS analysis as described above.
-
Quantify the native this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
Diagrams
Experimental Workflow for Overcoming Matrix Effects
Caption: Workflow for mitigating matrix effects in GC-MS analysis.
Logical Relationship of Mitigation Strategies
Caption: Key strategies to overcome matrix effects in GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: Matrix effects are the alteration of an analyte's signal intensity (either suppression or enhancement) caused by co-eluting compounds from the sample matrix. In GC-MS, this often occurs in the injector port where non-volatile matrix components can create active sites, leading to analyte degradation or, conversely, can coat the liner, preventing analyte interaction with active sites and enhancing the signal.[7]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration). A significant difference between the two slopes (typically >20%) indicates the presence of matrix effects.
Q3: What is the difference between signal suppression and enhancement?
A3: Signal suppression is a decrease in the analyte's response, leading to an underestimation of its concentration. Signal enhancement is an increase in the analyte's response, leading to an overestimation. Both can compromise the accuracy of quantitative results.[7]
Q4: When should I use matrix-matched calibration?
A4: Matrix-matched calibration is a good strategy when a representative blank matrix (a sample of the same type that is free of the analyte) is available. It helps to compensate for matrix effects by ensuring that the calibration standards and the samples have a similar matrix composition.[8]
Q5: What are the advantages of using a stable isotope-labeled internal standard?
A5: A stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant regardless of signal suppression or enhancement.[4][5][6]
Q6: Can sample preparation techniques alone eliminate matrix effects?
A6: While techniques like QuEChERS and Solid Phase Extraction (SPE) are designed to remove a significant portion of matrix interferences, they may not eliminate them completely.[7] Combining an effective sample cleanup with an appropriate calibration strategy is often the most robust approach.
Q7: Are there any other ways to mitigate matrix effects in the GC system?
A7: Yes, using "analyte protectants" can be effective. These are compounds added to both the sample extracts and calibration standards that co-elute with the analytes and help to mask active sites in the GC inlet and column, thus minimizing analyte degradation and signal variability.
Q8: My recoveries are inconsistent even with matrix-matched standards. What could be the issue?
A8: Inconsistent recoveries with matrix-matched standards could be due to variability in the matrix composition between different batches of your sample. If the blank matrix used for your standards is not truly representative of your unknown samples, the compensation for matrix effects will be inaccurate. In such cases, the standard addition method or, ideally, stable isotope dilution would be more appropriate.
References
- 1. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 3. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esterification of p-Anisic Acid with Methanol
Welcome to the technical support center for the esterification of p-anisic acid with methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of p-anisic acid with methanol, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Methyl p-Anisate | The esterification reaction is reversible, and the equilibrium may not favor product formation.[1][2][3][4] | • Increase the molar ratio of methanol to p-anisic acid.[2] • Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][5] • Ensure the catalyst is active and present in a sufficient amount.[3] |
| Reaction has not reached completion. | • Increase the reaction time.[6] • Increase the reaction temperature to reflux.[5][6] | |
| Suboptimal catalyst concentration. | • Optimize the catalyst (e.g., sulfuric acid) concentration. Typically, 1-5% w/w of the carboxylic acid is a good starting point.[6][7] | |
| Incomplete Reaction (Unreacted p-Anisic Acid) | Insufficient reaction time or temperature. | • Monitor the reaction progress using Thin Layer Chromatography (TLC). • Increase the reflux time or temperature.[5] |
| Catalyst deactivation or insufficient amount. | • Use a fresh batch of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[3][5] • Increase the catalyst loading.[3] | |
| Presence of water in reactants or solvent. | • Use anhydrous methanol and ensure all glassware is thoroughly dried.[5] | |
| Formation of Side Products | High reaction temperatures can sometimes lead to side reactions.[3][8] | • Optimize the reaction temperature; avoid excessive heating.[8] • Consider using a milder catalyst if significant side product formation is observed.[8] |
| The methoxy group on p-anisic acid is an electron-donating group, which could influence reactivity in certain electrophilic substitution reactions if harsh conditions are used.[9] | • Maintain controlled and optimized reaction conditions to favor esterification. | |
| Difficulty in Product Isolation | Emulsion formation during the workup and extraction phase.[3] | • Add brine (a saturated solution of NaCl) to the separatory funnel to help break the emulsion.[3] |
| The product, methyl p-anisate, has some solubility in the aqueous layer. | • Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[3] | |
| Unreacted p-anisic acid complicates purification. | • During the workup, wash the organic layer with a sodium bicarbonate solution to neutralize and remove any remaining acid catalyst and unreacted p-anisic acid.[10][11] | |
| Reaction Mixture Turns Dark/Charred | Decomposition of organic material by a strong acid catalyst, such as concentrated sulfuric acid, at high temperatures.[8] | • Reduce the reaction temperature to the minimum required for a reasonable reaction rate.[8] • Use a less aggressive catalyst, such as p-toluenesulfonic acid.[8] • Decrease the concentration of the sulfuric acid catalyst.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Fischer esterification of p-anisic acid with methanol?
A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of p-anisic acid, making the carbonyl carbon more electrophilic.[2][12]
-
Nucleophilic attack by methanol: The oxygen atom of methanol acts as a nucleophile and attacks the activated carbonyl carbon.[12]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water, a good leaving group, is eliminated.[12]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final product, methyl p-anisate.[2]
Q2: How can I drive the reversible esterification reaction to completion?
A2: According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either using an excess of one reactant or removing a product as it forms.[4] In this case, using a large excess of methanol is a common and effective strategy.[2] Alternatively, removing the water generated during the reaction, for instance with a Dean-Stark apparatus, will also drive the reaction to completion.[5][10]
Q3: What is a typical catalyst and what concentration should I use?
A3: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[7][13] Other strong acids like p-toluenesulfonic acid can also be used.[10] The optimal catalyst concentration can vary, but a starting point of 1-3% by weight relative to the p-anisic acid is often effective.[6]
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (p-anisic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot (methyl p-anisate).
Q5: What is the best way to purify the final product, methyl p-anisate?
A5: After the reaction, a standard workup procedure is employed. This typically involves quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer with a sodium bicarbonate solution to remove acidic impurities, and then with brine.[3][10] The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[10] The solvent is removed under reduced pressure, and the crude product can be further purified by recrystallization or column chromatography if necessary.
Experimental Protocols
Optimized Protocol for the Esterification of p-Anisic Acid with Methanol
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and desired outcomes.
Materials:
-
p-Anisic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol often serves as both the reactant and the solvent.[10]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents or ~2-3% of the weight of p-anisic acid) to the solution while stirring.[14][15]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[10]
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours.[6] Monitor the reaction's progress by TLC.
-
Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the product with diethyl ether or ethyl acetate.[3][10]
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl p-anisate.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Visualizations
Caption: Workflow for optimizing the esterification of p-anisic acid.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of esterification of dicarboxylic acids and 2-ethyl-1-hexanol | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 7. ijcea.org [ijcea.org]
- 8. benchchem.com [benchchem.com]
- 9. Properties of p-Anisic Acid: A Versatile Fine Chemical - LISKON [liskonchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. mdpi.com [mdpi.com]
- 13. byjus.com [byjus.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Stability of methyl anisate under acidic and basic hydrolysis conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and hydrolysis of methyl anisate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the products of the acidic and basic hydrolysis of this compound?
Under both acidic and basic conditions, the hydrolysis of this compound yields 4-methoxybenzoic acid (p-anisic acid) and methanol.[1] In basic hydrolysis, the initial product is the salt of the carboxylic acid (e.g., sodium anisate), which is then protonated during an acidic workup to yield the final p-anisic acid.
Q2: Which hydrolysis method is generally more effective for this compound?
Alkaline hydrolysis, also known as saponification, is typically more effective and irreversible.[2] Acid-catalyzed hydrolysis is a reversible reaction, which means an equilibrium will be established between the reactants and products.[3][4] To drive the acid-catalyzed reaction to completion, a large excess of water is often required.[3][4]
Q3: How does the methoxy group on the benzene ring affect the hydrolysis rate?
The para-methoxy group on this compound can influence the rate of hydrolysis. In basic hydrolysis, the electron-donating nature of the methoxy group can slightly decrease the susceptibility of the carbonyl carbon to nucleophilic attack compared to unsubstituted methyl benzoate. However, resonance stabilization of the ester can also play a role.[5]
Q4: Can this compound degrade under neutral conditions?
Ester hydrolysis can occur under neutral conditions, but the rate is generally very slow at room temperature.[6] Elevated temperatures are required to achieve a significant rate of neutral hydrolysis.[6] For practical laboratory purposes, acidic or basic catalysis is necessary for efficient conversion.
Troubleshooting Guides
Problem 1: Low or No Yield of p-Anisic Acid After Reaction
Q: My hydrolysis reaction resulted in a very low yield of p-anisic acid. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to reaction conditions and work-up procedures.
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Both Methods) | The reaction may not have reached completion. Extend the reaction time or increase the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by spotting the starting material and the reaction mixture over time.[7] |
| Insufficient Catalyst (Acid Hydrolysis) | The concentration of the acid catalyst may be too low. Ensure you are using a sufficient concentration of a strong acid like HCl or H₂SO₄. |
| Reversibility (Acid Hydrolysis) | Acid-catalyzed hydrolysis is an equilibrium process.[3] To shift the equilibrium towards the products, use a large excess of water as the solvent or co-solvent. |
| Insufficient Base (Basic Hydrolysis) | Ensure you are using a molar excess of the base (e.g., NaOH, KOH, LiOH). A common practice is to use several equivalents of the base to ensure the reaction goes to completion.[8] |
| Poor Solubility | This compound has low water solubility.[9] In basic hydrolysis, use a co-solvent like methanol, ethanol, or THF with water to ensure the ester is fully dissolved and can react with the hydroxide ions.[8] |
| Improper Work-up | During the work-up of a basic hydrolysis, ensure the reaction mixture is sufficiently acidified (typically to pH 1-2) to fully protonate the anisate salt and precipitate the p-anisic acid. Use an ice bath to maximize precipitation before filtration.[10] |
Problem 2: An Unexpected Byproduct is Observed
Q: I performed a basic hydrolysis using an alcohol as the solvent and my main product is another ester, not the expected carboxylic acid. What happened?
A: You have likely encountered a transesterification reaction.
-
Cause: When using an alcohol (like ethanol) as the solvent for basic hydrolysis, the corresponding alkoxide (e.g., ethoxide) can act as a nucleophile, attacking the this compound. This results in the formation of a different ester (e.g., ethyl anisate) instead of the desired hydrolysis product.[8]
-
Solution: Avoid using alcohols as the primary solvent if hydrolysis is the goal. A mixture of water and a non-reactive aprotic solvent like Tetrahydrofuran (THF) or Dioxane is a better choice.[7][8] If a co-solvent is needed for solubility, using methanol is acceptable since it will just regenerate the starting material upon transesterification, but THF/water is often preferred.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a typical procedure for the acid-catalyzed hydrolysis of an ester.[3][4]
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) with a 10% aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid). Use a large excess of the acidic solution (e.g., 10-20 mL per gram of ester).
-
Heating: Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux using a heating mantle.
-
Monitoring: Allow the reaction to reflux for 1-2 hours. The progress can be monitored by TLC to confirm the disappearance of the starting material.
-
Cooling and Isolation: After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice-water bath to precipitate the p-anisic acid product.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from water or an ethanol/water mixture.[10]
Protocol 2: Basic Hydrolysis (Saponification) of this compound
This procedure is a common method for the saponification of esters.[7][10]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as 1:1 water/THF or 1:4 water/methanol, in a round-bottom flask.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3-4 equivalents), to the solution.
-
Heating: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or stir at room temperature for several hours. Monitor the reaction by TLC until the starting ester is consumed.[7]
-
Cooling and Acidification: Cool the reaction mixture to room temperature. If a co-solvent like THF was used, it can be removed under reduced pressure. Slowly and carefully add a strong acid (e.g., 6M HCl) to the cooled solution with stirring until the pH is acidic (pH ~1-2). This will precipitate the p-anisic acid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if higher purity is needed.[10]
Reaction Mechanisms and Workflow Diagrams
The following diagrams illustrate the chemical pathways for hydrolysis and a logical workflow for troubleshooting common experimental issues.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Caption: Mechanism of Basic Ester Hydrolysis (Saponification).
Caption: Troubleshooting Workflow for this compound Hydrolysis.
References
- 1. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jru.edu.in [jru.edu.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. zenodo.org [zenodo.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. reddit.com [reddit.com]
- 9. This compound | 121-98-2 [chemicalbook.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Photodegradation of Methyl Anisate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of methyl anisate upon UV exposure.
Troubleshooting Guides
This section addresses common issues encountered during the photodegradation analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete degradation of this compound | Insufficient UV exposure time or intensity. | Increase the duration of UV irradiation or use a lamp with higher intensity. Monitor the degradation kinetics by taking samples at different time points. |
| Low concentration of photosensitizer or photocatalyst (if used). | Optimize the concentration of the photosensitizer (e.g., humic acids) or photocatalyst (e.g., TiO₂). | |
| Quenching of excited states by impurities or oxygen. | Purge the reaction solution with an inert gas like nitrogen to remove dissolved oxygen. Ensure high purity of solvents and reagents. | |
| Appearance of unexpected peaks in HPLC/GC-MS | Formation of secondary degradation products. | Analyze the mass spectra of the new peaks to identify their molecular weights and fragmentation patterns. Compare with potential degradation products (see FAQs below). |
| Contamination from glassware or solvents. | Thoroughly clean all glassware and use high-purity solvents. Run a blank experiment with only the solvent to check for contaminants. | |
| Sample degradation during analysis. | Ensure the analytical method (e.g., high temperature in GC inlet) is not causing further degradation of the products. | |
| Poor reproducibility of results | Fluctuations in UV lamp output. | Allow the UV lamp to stabilize before starting the experiment. Use a radiometer to monitor the lamp intensity. |
| Inconsistent sample preparation. | Follow a standardized protocol for preparing solutions and handling samples. | |
| Variations in reaction temperature. | Use a temperature-controlled reaction vessel to maintain a constant temperature throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under UV exposure?
While direct studies on this compound are limited, based on the photodegradation of structurally similar aromatic esters like phthalates, the following degradation products can be anticipated[1][2][3]:
-
p-Anisic Acid: Formed through the hydrolysis of the ester linkage.
-
Methanol: Also a product of ester hydrolysis.
-
Methyl p-hydroxybenzoate: Resulting from the demethylation of the methoxy group.
-
Hydroxylated derivatives: Introduction of hydroxyl groups onto the aromatic ring, for example, methyl 2-hydroxy-4-methoxybenzoate or methyl 3-hydroxy-4-methoxybenzoate.
-
Ring-opening products: In the presence of strong oxidizing species (e.g., generated by photocatalysts), the aromatic ring may undergo cleavage to form smaller aliphatic molecules[1][2].
Q2: What is the likely degradation pathway for this compound?
The degradation of this compound under UV light likely proceeds through several pathways, including hydrolysis, demethylation, and ring hydroxylation. The presence of a photocatalyst like TiO₂ can generate highly reactive hydroxyl radicals, leading to more extensive degradation and potential ring opening.
Caption: Proposed photodegradation pathways of this compound.
Q3: What analytical techniques are suitable for identifying and quantifying the degradation products?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis[4]:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying this compound and its non-volatile degradation products like p-anisic acid and hydroxylated derivatives. A C18 column is often used with a mobile phase of methanol or acetonitrile and water[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile degradation products. The mass spectra provide valuable information about the molecular weight and structure of the compounds[4].
-
UV-Visible Spectroscopy: Can be used to monitor the overall degradation process by observing changes in the absorption spectrum of the solution over time[4].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying the functional groups present in the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of isolated degradation products.
Q4: How can I design a robust experimental protocol for studying this compound photodegradation?
A well-designed protocol is crucial for obtaining reliable and reproducible results.
Caption: General experimental workflow for photodegradation studies.
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Dilute the stock solution with ultrapure water to the desired final concentration (e.g., 10 mg/L). The final solution should have a low percentage of organic solvent to minimize its interference.
-
Photoreactor Setup: Use a quartz photoreactor to allow for maximum UV transmittance. Place the reactor in a temperature-controlled chamber. A xenon arc lamp can be used as the UV source.
-
Irradiation: Before irradiation, take an initial sample (t=0). Turn on the UV lamp and start a magnetic stirrer to ensure the solution is well-mixed.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Analysis: Immediately analyze the samples by HPLC-UV/DAD to quantify the remaining this compound and the formation of degradation products. For identification of unknown products, collect fractions from the HPLC and analyze by LC-MS or GC-MS.
Protocol 2: Photocatalytic Degradation using TiO₂
-
Catalyst Suspension: Disperse a known amount of TiO₂ powder (e.g., 1 g/L) in the this compound solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the TiO₂ surface.
-
Irradiation and Sampling: Follow the same irradiation and sampling procedure as in Protocol 1.
-
Sample Preparation for Analysis: Before analysis, centrifuge or filter the collected aliquots to remove the TiO₂ particles.
-
Analysis: Analyze the supernatant using appropriate analytical techniques as described above.
Data Presentation
The quantitative results of a photodegradation study can be summarized in a table for easy comparison of the degradation efficiency under different conditions.
| Time (min) | This compound Remaining (%) (UV only) | p-Anisic Acid Formed (µg/L) (UV only) | This compound Remaining (%) (UV/TiO₂) | p-Anisic Acid Formed (µg/L) (UV/TiO₂) |
| 0 | 100 | 0 | 100 | 0 |
| 30 | 85 | 150 | 60 | 450 |
| 60 | 72 | 280 | 35 | 720 |
| 120 | 55 | 450 | 10 | 980 |
| 240 | 30 | 680 | < 2 | 1150 |
Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
References
- 1. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cas 121-98-2,this compound | lookchem [lookchem.com]
Minimizing byproduct formation during the synthesis of methyl anisate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl anisate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound (also known as methyl 4-methoxybenzoate) is the Fischer esterification of p-anisic acid with methanol in the presence of an acid catalyst.[1][2][3] This reaction is an equilibrium process and requires careful control of reaction conditions to maximize the yield of the desired ester.[4]
Q2: What are the potential byproducts in the synthesis of this compound via Fischer esterification?
A2: Several byproducts can form during the Fischer esterification of p-anisic acid, depending on the reaction conditions. The most common include:
-
Unreacted p-anisic acid: Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[4]
-
Dimethyl ether: This can form from the acid-catalyzed self-condensation of methanol, especially at higher temperatures.[5][6][7]
-
Sulfonated p-anisic acid or this compound: If sulfuric acid is used as the catalyst at high concentrations or temperatures, electrophilic aromatic substitution can occur on the electron-rich aromatic ring of the starting material or product.
-
Anisole: Decarboxylation of p-anisic acid can occur under certain conditions, leading to the formation of anisole, though this is generally less common under standard esterification conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored using thin-layer chromatography (TLC) or by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (p-anisic acid) and the appearance of the product (this compound).
Q4: What are the recommended purification methods for this compound?
A4: After the reaction is complete, the crude product can be purified by several methods:
-
Extraction: A standard workup involves neutralizing the excess acid with a base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.
-
Distillation: Fractional distillation can be effective in separating the this compound from lower-boiling impurities like methanol and dimethyl ether, and higher-boiling impurities like unreacted p-anisic acid.
-
Crystallization: this compound is a solid at room temperature and can be purified by recrystallization from a suitable solvent, such as ethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction. | 1. Shift the equilibrium: Use a large excess of methanol (it can also serve as the solvent). Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.[4] |
| 2. Insufficient catalyst: The amount of acid catalyst may not be enough to effectively catalyze the reaction. | 2. Optimize catalyst loading: Typically, a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient. | |
| 3. Reaction time is too short: The reaction may not have reached equilibrium. | 3. Increase reaction time: Monitor the reaction by TLC or GC until no further conversion is observed. | |
| Presence of Unreacted p-Anisic Acid in the Product | 1. Equilibrium not sufficiently shifted towards products. | 1. See "Low Yield" solutions. Additionally, during workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. |
| Formation of a Significant Amount of High-Boiling Point Impurity | 1. Sulfonation of the aromatic ring: This can occur when using concentrated sulfuric acid as a catalyst, especially at elevated temperatures. | 1. Use an alternative catalyst: Consider using p-toluenesulfonic acid or a solid acid catalyst which can be less prone to causing sulfonation. Lowering the reaction temperature can also help. |
| Presence of a Low-Boiling Point Impurity | 1. Formation of dimethyl ether: Acid-catalyzed dehydration of methanol.[5][6][7] | 1. Control the reaction temperature: Maintain the reaction temperature at the reflux of methanol without excessive heating. |
| Product is difficult to purify | 1. Presence of multiple byproducts. | 1. Optimize reaction conditions: Before scaling up, run small-scale experiments to identify the optimal temperature, catalyst, and reaction time to minimize byproduct formation. A combination of purification techniques (e.g., extraction followed by distillation and then recrystallization) may be necessary. |
Data Presentation
Table 1: Comparison of Different Acid Catalysts on the Yield of Esters in Fischer Esterification (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | 2 | 4 | 65 (reflux) | ~90 | [2] |
| p-Toluenesulfonic Acid | 5 | 6 | 110 (reflux with Dean-Stark) | >95 | [2] |
| Zr/Ti Solid Acid | 10 (w/w) | 6 | 120 | ~85-95 | [8] |
| Iron-supported Zr/Ti Solid Acid | 5 (w/w) | 6 | 130 | >90 |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Fischer Esterification of p-Anisic Acid using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.05 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add the mixture to a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization from ethanol.
Protocol 2: Analytical Characterization by GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Analysis: The retention times and mass fragmentation patterns are used to identify this compound and any potential byproducts. The expected molecular ion peak for this compound is m/z 166.[9][10]
Mandatory Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Methyl Anisate: A Technical Guide to Safe Laboratory Handling and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of methyl anisate in a laboratory setting. The following information is presented in a question-and-answer format to address potential issues and ensure user safety during experimental procedures.
Section 1: General Safety and Hazard Information
Q1: What is this compound and what are its primary hazards?
This compound (also known as methyl 4-methoxybenzoate) is a white crystalline solid with an herbaceous, anise-like odor.[1] While it is generally considered to have low to moderate toxicity, it can cause skin, eye, and respiratory tract irritation.[2] It is also a combustible solid.
Q2: What are the main physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its safe handling. Key quantitative data are summarized in the table below.
| Property | Value |
| Appearance | White crystalline solid/powder[1][2] |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol [2][3] |
| Melting Point | 47-52 °C (lit.)[1][2][3] |
| Boiling Point | 244-245 °C (lit.)[1][2][3] |
| Flash Point | >110 °C (>230 °F)[2][4] |
| Solubility | Slightly soluble in methanol, soluble in chloroform.[2] |
| Stability | Stable under normal temperature and pressure.[2] |
Section 2: Personal Protective Equipment (PPE)
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. Always wear the following when working with this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Skin Protection: A lab coat or other protective apparel.[5]
-
Respiratory Protection: In cases of poor ventilation or when generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[3]
The following diagram illustrates the recommended PPE selection process.
Section 3: Handling and Experimental Protocols
Q4: What are the standard procedures for safely weighing and transferring solid this compound?
To minimize dust inhalation and contamination:
-
Work in a ventilated area: Use a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools: Employ spatulas or powder funnels to transfer the solid. Avoid creating dust clouds.
-
Grounding: For larger quantities, ensure equipment is grounded to prevent static discharge, which can ignite dust.[5]
-
Clean up spills promptly: See the spill response section for detailed instructions.
Q5: What precautions should be taken when heating this compound?
This compound is a combustible solid.
-
Avoid open flames: Use a heating mantle, water bath, or oil bath for controlled heating.
-
Ensure proper ventilation: Heating can increase the concentration of vapors in the air.
-
Monitor temperature: Do not exceed the recommended temperature for your experiment to avoid decomposition. When heated to decomposition, it may emit acrid smoke and irritating fumes.[3]
Section 4: Storage and Chemical Compatibility
Q6: What are the proper storage conditions for this compound?
Store this compound in a cool, dry, and well-ventilated area.[2] Keep containers tightly sealed and protect from light and heat.[5]
| Parameter | Recommendation |
| Temperature | Low temperature, dry storage[2] |
| Container | Tightly sealed containers[5] |
| Environment | Away from light and heat[5] |
Q7: What materials are incompatible with this compound?
To prevent hazardous reactions, do not store this compound with the following:
-
Strong oxidizing agents
-
Strong bases
Section 5: Troubleshooting and Emergency Procedures
Q8: What should I do in case of a this compound spill?
The response to a spill depends on its size and nature.
Q9: What are the first aid measures for this compound exposure?
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Q10: How should a fire involving this compound be handled?
In case of a fire:
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. A water spray can be used to cool containers.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Disposal Considerations
Q11: How should I dispose of this compound waste?
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Contaminated materials should be treated as hazardous waste.
Section 7: Frequently Asked Questions (FAQs)
Q12: Is this compound flammable? this compound is a combustible solid, meaning it requires preheating before ignition can occur. Its flash point is above 110°C.[4]
Q13: What are the decomposition products of this compound? Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide. When heated to decomposition, it may also emit other irritating fumes.[3]
Q14: Can I work with this compound on an open bench? It is strongly recommended to handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors, especially when heating.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl Anisate Quantification in Food
For researchers, scientists, and drug development professionals, the accurate quantification of flavor and fragrance compounds like methyl anisate in food products is critical for quality control, regulatory compliance, and sensory analysis. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound and similar volatile esters in food matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data drawn from studies on related volatile compounds in comparable food and beverage matrices.
At a Glance: Method Comparison
Both GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. The choice between them often depends on the specific food matrix, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by various detection methods (e.g., Diode-Array Detection - DAD). |
| Sample Volatility | Essential; suitable for volatile and semi-volatile compounds like this compound. | Not a primary requirement; suitable for a wider range of compound polarities and volatilities. |
| Sample Preparation | Often requires extraction and may involve headspace (HS) or solid-phase microextraction (SPME) for volatile analytes to minimize matrix interference. | Typically involves liquid extraction and filtration. Derivatization is generally not necessary for UV-active compounds like this compound. |
| Selectivity & Specificity | High, due to mass spectral data which provides structural information and allows for the differentiation of co-eluting compounds. | Moderate to high, depending on the detector and chromatographic resolution. DAD provides spectral information for peak purity assessment. |
| Sensitivity | Generally very high, especially when using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). | Good, but may be lower than GC-MS for certain volatile compounds. |
| Typical Food Matrices | Beverages (wine, beer, juices), baked goods, dairy products, and other complex matrices where volatile compounds are of interest. | Beverages, fruit-based products, and liquid extracts where the analyte is soluble. |
Performance Data: A Comparative Overview
The following tables summarize the typical performance characteristics of GC-MS and HPLC for the analysis of volatile esters and related aromatic compounds in food and beverage matrices. This data, compiled from various studies, provides a reliable estimate of the expected performance for this compound quantification.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Volatile Esters in Beverages
| Parameter | Typical Performance Range | Reference Compound(s) | Food Matrix |
| Linearity (R²) | > 0.995 | Methyl Anthranilate, Ethyl Esters | Grape Juice, Wine |
| Limit of Detection (LOD) | 0.03 - 23 µg/L | Acetaldehyde, Methyl Anthranilate | Beer, Grape Juice |
| Limit of Quantification (LOQ) | 1.0 - 96 µg/L | Acetaldehyde, Methyl Anthranilate | Beer, Grape Juice |
| Recovery (%) | 77 - 114% | Methyl Anthranilate, Various Volatiles | Grape Juice, Honey |
| Precision (RSD%) | < 15% | Methyl Anthranilate, Various Volatiles | Grape Juice, Honey |
Data compiled from multiple sources analyzing similar volatile compounds in comparable matrices.[1][2][3]
Table 2: High-Performance Liquid Chromatography (HPLC) with DAD Performance Data for Phenolic and Aromatic Compounds in Beverages
| Parameter | Typical Performance Range | Reference Compound(s) | Food Matrix |
| Linearity (R²) | > 0.999 | Phenolic Acids, Preservatives | Fruit Juices, Powdered Drinks |
| Limit of Detection (LOD) | 1.16 - 13.33 ng/mL | Sodium Saccharin, Phenolic Compounds | Powdered Drinks, Fruit Juices |
| Limit of Quantification (LOQ) | 3.86 - 40.0 ng/mL | Sodium Saccharin, Phenolic Compounds | Powdered Drinks, Fruit Juices |
| Recovery (%) | 85 - 113% | Phenolic Compounds, Patulin | Fruit Juices |
| Precision (RSD%) | < 5% | Preservatives, Phenolic Compounds | Powdered Drinks, Fruit Juices |
Data compiled from multiple sources analyzing compounds with similar chromophores in comparable matrices.[4][5][6]
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of volatile and semi-volatile compounds in food and beverage matrices and can be adapted for the quantification of this compound.
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This method is ideal for the extraction and concentration of volatile compounds like this compound from complex food matrices.
1. Sample Preparation:
-
For liquid samples (e.g., wine, juice): Place 5 mL of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples: Homogenize the sample and weigh 2-5 g into a 20 mL headspace vial. Add a known amount of a suitable internal standard (e.g., deuterated this compound or a compound with similar chemical properties).
-
Add 1-2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Seal the vial with a PTFE-faced silicone septum and cap.
2. HS-SPME Procedure:
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or a similar fiber suitable for volatile esters.
-
Incubation: Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.
3. GC-MS Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode for 2-5 minutes.
-
Column: A polar capillary column, such as one with a wax or 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of esters.[7]
-
Oven Temperature Program: A typical program might start at 40-60 °C, hold for a few minutes, then ramp up to 220-240 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for this compound would be selected for monitoring.
HPLC with Diode-Array Detection (DAD) Protocol
This method is suitable for the direct analysis of this compound in less complex liquid matrices where the analyte concentration is sufficient for UV detection.
1. Sample Preparation:
-
For liquid samples (e.g., clear juices, beverages): Filter the sample through a 0.45 µm syringe filter to remove particulate matter. Dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the method.
-
For more complex liquid or solid samples: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.
-
LLE Example: Extract a known volume or weight of the sample with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
SPE Example: Pass the sample through a C18 or other suitable SPE cartridge, wash away interferences, and then elute the analyte with an appropriate solvent.
-
2. HPLC-DAD Analysis:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintain at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
DAD Detection: Monitor the absorbance at the maximum wavelength for this compound (around 254 nm). The DAD allows for the acquisition of the full UV spectrum, which can be used to confirm peak purity.
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation and selection of an analytical method for this compound quantification.
References
- 1. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-throughput headspace solid-phase microextraction gas chromatography-mass spectrometry methodology for target and suspect determination of honey volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. chromservis.eu [chromservis.eu]
A Comparative Guide to the Hydrolytic Stability of Methyl Anisate and Ethyl Anisate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrolytic stability of methyl anisate and ethyl anisate. Understanding the relative stability of these esters is crucial for applications ranging from the design of prodrugs, where a specific rate of cleavage is desired, to the formulation of fragrances and flavorings, where stability impacts shelf-life and performance. This comparison is supported by established chemical principles and experimental data from closely related structural analogues.
Introduction and Theoretical Background
This compound (methyl 4-methoxybenzoate) and ethyl anisate (ethyl 4-methoxybenzoate) are esters of p-anisic acid. Their core structure is identical except for the alcohol moiety—methanol versus ethanol. The hydrolysis of an ester is a nucleophilic acyl substitution reaction where the ester is cleaved into a carboxylic acid and an alcohol. The rate of this reaction is a critical measure of the ester's stability.
Two primary factors govern the hydrolytic stability of these compounds:
-
Electronic Effects: The p-methoxy group on the benzene ring is an electron-donating group. Through resonance, it increases the electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. This electronic effect is identical for both methyl and ethyl anisate and generally imparts greater stability compared to unsubstituted benzoate esters.
-
Steric Effects: The primary structural difference is the size of the alkyl group (methyl vs. ethyl). The larger ethyl group presents a greater steric hindrance around the carbonyl center. In chemical hydrolysis, this bulkiness can impede the approach of a nucleophile (like a hydroxide ion), which would suggest that ethyl anisate might be slightly more stable than this compound. However, in biological systems, hydrolysis is often mediated by enzymes such as carboxylesterases. In this context, the size and shape of the ester are critical for binding to the enzyme's active site, and steric effects can lead to different outcomes.
Comparative Experimental Data
| Compound | Chemical Hydrolysis t½ (min)[1] | Hydrolysis in Rat Plasma t½ (min)[1] | Hydrolysis in Rat Liver Microsomes t½ (min)[1] |
| Methyl Benzoate | 14 | 36 | 15 |
| Ethyl Benzoate | 14 | 17 | 12 |
Data from a comparative study on homologous esters.[1] Conditions for chemical hydrolysis involved LiOH in a THF:H₂O medium.
Analysis of Data:
-
Under base-catalyzed chemical hydrolysis , both methyl benzoate and ethyl benzoate exhibit nearly identical stability.[1] This suggests that the small difference in steric hindrance between a methyl and an ethyl group has a minimal impact on the reaction rate in a simple chemical system.[1]
-
In biological media (rat plasma and liver microsomes) , a significant difference emerges. Methyl benzoate is considerably more stable than ethyl benzoate, with a half-life more than double that of the ethyl ester in plasma.[1] This reversal highlights the importance of the biological environment. The data strongly suggests that the smaller methyl ester is a better substrate for, or is less efficiently hydrolyzed by, the carboxylesterases present in these biological matrices compared to the ethyl ester. The study confirmed the role of carboxylesterases in the hydrolysis of both esters.[1]
Based on this analogous data, it is reasonable to predict that This compound would exhibit greater metabolic stability (a longer half-life) in biological systems than ethyl anisate . In non-enzymatic chemical hydrolysis, their stabilities are expected to be very similar.
Experimental Protocol for Comparative Hydrolysis Study
This section outlines a detailed methodology for determining the hydrolytic stability of methyl and ethyl anisate under base-catalyzed conditions using High-Performance Liquid Chromatography (HPLC) for analysis.
Objective: To determine and compare the pseudo-first-order rate constant (k) and half-life (t½) for the alkaline hydrolysis of this compound and ethyl anisate.
Materials:
-
This compound (≥99% purity)
-
Ethyl anisate (≥99% purity)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or other suitable acid for quenching
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Volumetric flasks, pipettes, and autosampler vials
-
Constant temperature water bath or incubator
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Solutions:
-
Ester Stock Solutions: Prepare 10 mM stock solutions of this compound and ethyl anisate in acetonitrile.
-
NaOH Solution: Prepare a 0.1 M NaOH solution in a water/acetonitrile mixture (e.g., 80:20 v/v) to ensure ester solubility. The final concentration may need optimization.
-
Quenching Solution: Prepare a 0.2 M HCl solution in water.
-
-
Hydrolysis Reaction:
-
Equilibrate the ester stock solutions and the NaOH solution to the desired reaction temperature (e.g., 37 °C) in a water bath for 15 minutes.
-
To initiate the reaction, add a specific volume of the ester stock solution to the pre-warmed NaOH solution to achieve a final ester concentration of 100 µM. Start a stopwatch immediately.
-
Run parallel reactions for this compound and ethyl anisate.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of the quenching solution (0.2 M HCl). This neutralizes the NaOH and stops the hydrolysis.
-
Analyze the quenched samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between the parent ester and the product (p-anisic acid). Detection can be done via UV absorbance (approx. 254 nm).
-
The t=0 sample is prepared by adding the ester to a pre-quenched solution of NaOH to represent 100% of the initial concentration.
-
-
Data Analysis:
-
Determine the concentration of the remaining ester at each time point from the HPLC peak area, using a calibration curve if necessary.
-
Since NaOH is in large excess, the reaction follows pseudo-first-order kinetics.[2]
-
Plot the natural logarithm of the percentage of remaining ester (ln[% Ester]) versus time (t).
-
The slope of the resulting linear regression line will be equal to -k, where k is the pseudo-first-order rate constant.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Compare the k and t½ values for this compound and ethyl anisate to determine their relative hydrolytic stability.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps in a comparative study of ester hydrolysis.
Caption: Workflow for the comparative hydrolytic stability analysis of this compound and ethyl anisate.
Conclusion
-
In enzymatic or biological systems , such as in drug metabolism, This compound is predicted to be significantly more stable than ethyl anisate . This is likely due to steric factors influencing the interaction with hydrolytic enzymes like carboxylesterases.
-
In simple chemical hydrolysis (e.g., base-catalyzed) , the stability of this compound and ethyl anisate is expected to be very similar , with only minor differences attributable to steric hindrance.
For drug development professionals, this implies that a methyl ester may be preferred for a prodrug when a slower, more controlled release is desired, whereas an ethyl ester could be chosen for more rapid bioactivation. For applications requiring stability in a non-biological matrix, the choice between the two may be less critical and could be based on other factors such as synthesis cost or physical properties.
References
A Comparative Analysis of Methyl Anisate and DEET as Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for effective insect repellents, a thorough evaluation of existing and novel compounds is crucial for the development of next-generation products. This guide provides a detailed comparison of the well-established repellent N,N-Diethyl-meta-toluamide (DEET) and a promising botanical compound, methyl anisate. Due to a lack of direct comparative studies on this compound against common disease vectors, this guide incorporates data on a closely related isomer, methyl 2-methoxybenzoate, to provide valuable insights into the potential efficacy of this class of compounds.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the repellent efficacy of DEET and an analog of this compound. It is critical to note that the data for the this compound analog was obtained from studies on bed bugs (Cimex lectularius), while the data for DEET encompasses a broader range of insects, most notably mosquitoes.
Table 1: Repellent Efficacy of a this compound Analog (Methyl 2-Methoxybenzoate) against Bed Bugs (Cimex lectularius)
| Compound | Concentration | Repellency Metric | Value | Insect Species | Study |
| Methyl 2-methoxybenzoate | 0.14 μL/cm² | Spatial Repellency (Time in treated zone) | Significantly less time spent in treated zone compared to control at 0, 24 hours, and 7 days post-application. | Cimex lectularius (Bed Bug) | [1] |
| DEET | 0.14 μL/cm² | Spatial Repellency (Time in treated zone) | No significant repellency at 0 hours. Significant repellency at 24 hours and 7 days post-application. | Cimex lectularius (Bed Bug) | [1] |
Table 2: Repellent Efficacy of DEET against Various Insect Species
| Compound | Concentration | Repellency Metric | Value | Insect Species | Study |
| DEET | ~24% | Complete Protection Time | ~5 hours | Aedes aegypti (Mosquito) | [2] |
| DEET | 20% | Complete Protection Time | ~4 hours | Aedes aegypti (Mosquito) | [2] |
| DEET | 30-50% | Recommended for disease vector protection | Provides long-lasting protection | Mosquitoes and Ticks | [3] |
| DEET | 7% | Protection Time | ~90 minutes | Mosquitoes | [4] |
| DEET | 30% | Protection Time | Up to 10 hours | Mosquitoes | [4] |
Experimental Protocols
Understanding the methodologies used to generate efficacy data is paramount for accurate interpretation and comparison.
Spatial Repellency Assay (for Methyl 2-Methoxybenzoate and DEET against Bed Bugs)[1]
This method evaluates the ability of a compound to repel insects without direct contact.
-
Arena Setup: A circular arena is established with a central release point for the insect. The arena is divided into treated and untreated zones.
-
Treatment Application: A filter paper disc treated with the test compound (e.g., 0.14 μL/cm² of methyl 2-methoxybenzoate or DEET) is placed in the treated zone. A control disc with solvent only is placed in the untreated zone.
-
Insect Release: A single adult bed bug is released at the center of the arena.
-
Data Collection: The movement of the bed bug is tracked for a defined period using video recording and analysis software (e.g., EthoVision XT). The primary metric is the amount of time the insect spends in the treated versus the untreated zones.
-
Replication: The experiment is replicated multiple times with new insects and freshly treated filter papers for statistical validity.
Arm-in-Cage Assay (Standard for Mosquito Repellents)[5][6]
This is a standard laboratory method to determine the complete protection time of a topical repellent against mosquitoes.
-
Test Subjects: Human volunteers are recruited for the study.
-
Repellent Application: A precise amount of the test repellent (e.g., a specific concentration of DEET) is applied evenly to a defined area on a volunteer's forearm. A control arm is treated with a placebo or left untreated.
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Endpoint Determination: The time until the first confirmed mosquito bite is recorded. This is considered the "complete protection time."
-
Standardization: The test is conducted under controlled conditions of temperature, humidity, and light. The species and age of the mosquitoes are also standardized.
Signaling Pathways and Mechanisms of Action
DEET
DEET's mechanism of action is multifaceted and not fully elucidated, with several proposed theories.[3][5] It is believed to act on the insect's olfactory system through multiple modes:
-
Receptor Agonist: DEET can directly activate certain olfactory receptor neurons (ORNs), causing a repellent behavioral response.[5]
-
Odorant Receptor Modulator: DEET can alter the response of ORNs to attractive host cues like lactic acid, effectively "jamming" the insect's ability to locate a host.
-
Contact Chemorepulsion: Upon contact, DEET is thought to activate gustatory (taste) receptors, leading to an aversive response.[5]
The primary olfactory receptors implicated in DEET detection belong to the Odorant Receptor (OR) and Ionotropic Receptor (IR) families.[5]
This compound (Hypothesized)
The specific olfactory signaling pathway for this compound has not been definitively characterized. However, based on the general mechanism of insect olfaction and studies on related benzoate compounds, a likely pathway can be proposed. Volatile molecules like this compound would enter the insect's sensilla and bind to Odorant Binding Proteins (OBPs). The OBP-odorant complex would then transport the molecule to and activate specific Odorant Receptors (ORs) on the dendrites of olfactory receptor neurons (ORNs). This activation would lead to the generation of an action potential, signaling the presence of the compound to the insect's brain and potentially eliciting a repellent behavior.
Visualizations
Experimental Workflow: Spatial Repellency Assay
Caption: Workflow for a typical spatial repellency bioassay.
Signaling Pathway: General Insect Olfaction
Caption: Generalized insect olfactory signaling pathway.
Conclusion and Future Directions
DEET remains a highly effective and widely used insect repellent with a significant body of research supporting its efficacy against a broad spectrum of insects.[3][6] While direct comparative data for this compound is scarce, studies on its isomer, methyl 2-methoxybenzoate, show promising spatial repellency against bed bugs, even outperforming DEET in immediate repellency in one study.[1]
The lack of comprehensive studies on this compound, particularly against mosquitoes, represents a significant knowledge gap. Future research should prioritize:
-
Direct comparative efficacy studies of this compound and DEET against key disease vectors like Aedes aegypti and Anopheles gambiae.
-
Determination of the complete protection time of various concentrations of this compound using standardized protocols such as the arm-in-cage assay.
-
Elucidation of the specific olfactory receptors in mosquitoes and other insects that are activated by this compound to understand its precise mechanism of action.
Such research will be instrumental in validating the potential of this compound as a viable, and potentially more desirable, alternative to existing synthetic repellents.
References
- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 2. myplainview.com [myplainview.com]
- 3. DEET - Wikipedia [en.wikipedia.org]
- 4. DEET Is the Most Effective Bug Spray. But Is It Safe? | TIME [time.com]
- 5. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the efficacy of Deet in repelling mosquitoes and ticks? Do people continue to purchase it despite its ineffectiveness? - Quora [quora.com]
A Comparative Sensory and Physicochemical Analysis of Methyl Anisate and Anethole for Research and Development
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive comparison of the sensory and physicochemical properties of methyl anisate and anethole, two aromatic compounds with significant applications in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and protocols to inform formulation and development decisions.
Introduction
This compound and anethole are structurally related aromatic compounds, both characterized by a distinct anise-like aroma. However, subtle differences in their chemical structures lead to discernible variations in their sensory profiles and physicochemical properties. Anethole is a key component of essential oils from anise and fennel, known for its sweet, licorice-like flavor.[1] this compound, an ester of anisic acid, also possesses an anise-like scent but with additional herbaceous and sweet notes.[2][3] Understanding the nuances of their sensory attributes and the methodologies to evaluate them is crucial for their effective application.
Quantitative Sensory and Physicochemical Data
| Property | This compound | Anethole |
| Sensory Profile | Herbal, Anise, Sweet[2][3] | Sweet, Anise, Licorice, Medicinal |
| Odor Description | Herbal anise sweet[2][3] | Sweet anise licorice medicinal |
| Taste Description | Sweet, anisic, with herbal and fruity undertones | Distinctly sweet, licorice-like |
| Sweetness | Not quantitatively established | 13 times sweeter than sugar[1][4] |
| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O |
| Molar Mass | 166.17 g/mol [5] | 148.20 g/mol |
| Melting Point | 48-51 °C[5] | 21 °C[4] |
| Boiling Point | 244-245 °C[5] | 234-237 °C |
| Solubility | Very slightly soluble in water; soluble in organic solvents and oils. | Poorly soluble in water; highly soluble in ethanol.[1] |
Experimental Protocols
A standardized and well-documented experimental protocol is essential for reproducible sensory panel evaluations. The following outlines a typical methodology for the descriptive sensory analysis of flavor compounds like this compound and anethole.
Objective
To identify and quantify the sensory attributes of this compound and anethole.
Panelists
-
Selection: A panel of 8-12 individuals is selected based on their sensory acuity, descriptive ability, and availability.
-
Training: Panelists undergo extensive training to develop a common vocabulary for describing the aroma and taste of the samples. Reference standards for various aroma and taste attributes (e.g., sweet, bitter, anise, herbal, spicy) are used for calibration.
Sample Preparation
-
Samples of this compound and anethole are diluted in a neutral carrier (e.g., propylene glycol or a 5% ethanol/water solution) to concentrations determined to be safe and appropriate for sensory evaluation.
-
Samples are presented in coded, identical containers to blind the panelists.
-
A control sample (the carrier solvent alone) is also provided.
Evaluation Procedure
-
Panelists evaluate the samples in individual, well-ventilated booths to prevent cross-modal interference.
-
A standardized questionnaire is used, listing the agreed-upon sensory attributes.
-
Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).
-
Water and unsalted crackers are provided for palate cleansing between samples.
Data Analysis
-
The intensity ratings from each panelist are collected and analyzed statistically.
-
Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the intensity of attributes between the samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Mandatory Visualizations
Signaling Pathway for Odorant Perception
The perception of odorants like this compound and anethole is initiated by their interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[6][7][8] The binding of an odorant molecule to its specific receptor triggers a signaling cascade that ultimately leads to the perception of smell in the brain.[9]
Caption: Generalized G-protein signaling pathway for odorant perception.
Experimental Workflow for Sensory Panel Evaluation
The process of conducting a sensory panel evaluation follows a structured workflow to ensure the reliability and validity of the results.
Caption: Workflow for a descriptive sensory panel evaluation.
Logical Relationship: Structure and Sensory Perception
The chemical structures of this compound and anethole are closely related, yet their functional groups lead to different sensory perceptions.
Caption: Relationship between chemical structure and sensory perception.
Conclusion
This guide provides a foundational comparison of this compound and anethole for scientific and developmental applications. The distinct sensory profiles, rooted in their subtle structural differences, highlight the importance of precise sensory evaluation in the selection and application of these compounds. The provided experimental protocol offers a framework for conducting such evaluations, ensuring robust and reliable data for product development and research. Further quantitative descriptive analysis is recommended for a more granular understanding of the sensory differences between these two important flavor and fragrance ingredients.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 4. gyanflavoursexport.com [gyanflavoursexport.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Chemical Constituents of Essential Oils Used in Olfactory Training: Focus on COVID-19 Induced Olfactory Dysfunction [frontiersin.org]
- 7. Chemical Constituents of Essential Oils Used in Olfactory Training: Focus on COVID-19 Induced Olfactory Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Antioxidant Properties of Methyl Anisate and BHT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of methyl anisate and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While BHT is a well-documented antioxidant, this report consolidates available data and contrasts it with the emerging, albeit less defined, antioxidant profile of this compound, a naturally occurring phenolic compound. This comparison is supported by experimental data from various antioxidant assays and detailed methodologies for their replication.
Executive Summary
Butylated Hydroxytoluene (BHT) is a potent synthetic antioxidant with a well-established mechanism of action involving the donation of a hydrogen atom to neutralize free radicals. In contrast, this compound, a methyl ester of p-anisic acid found in various plants, is recognized for its potential antioxidant properties, largely inferred from studies on structurally related phenolic acids and their esters. Direct quantitative comparisons are challenging due to the limited availability of specific antioxidant assay data for this compound. However, existing research on related compounds suggests that this compound likely contributes to antioxidant defenses, albeit potentially to a different extent than the highly optimized synthetic antioxidant BHT. This guide presents the available quantitative data for BHT and provides the framework for a direct comparative experimental evaluation.
Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the reported antioxidant activity of BHT from various in vitro assays. A corresponding entry for this compound is included to highlight the current data gap and to provide a template for future comparative studies.
| Compound | Assay | IC50 / Activity | Reference |
| BHT | DPPH | 23 mg/L | [1] |
| DPPH | 36 µg/mL | [2] | |
| DPPH | 202.35 µg/mL | [3] | |
| Chemiluminescence | IC50 of 8.5 µM | [4] | |
| This compound | DPPH | Data not available | |
| ABTS | Data not available | ||
| FRAP | Data not available |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.
Antioxidant Mechanism of Action
Both BHT and this compound are phenolic compounds and are expected to exert their antioxidant effects primarily through the donation of a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction.
Butylated Hydroxytoluene (BHT): As a synthetic analog of vitamin E, BHT acts as a chain-terminating antioxidant.[5] It donates a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides.[5] The resulting BHT phenoxy radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating further radical reactions.[5]
This compound: The antioxidant activity of this compound is attributed to its p-anisic acid moiety. Phenolic acids are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals.[6] While direct studies on this compound are scarce, research on related phenolic acid esters indicates that their antioxidant activity is influenced by the structure of the entire molecule.
Signaling Pathways in Phenolic Antioxidant Action
Phenolic compounds, including BHT and likely this compound, can influence cellular signaling pathways involved in the response to oxidative stress. While direct antioxidant activity involves immediate free radical scavenging, indirect effects can be mediated through the modulation of gene expression and protein activity. Phenolic compounds have been shown to influence pathways such as the Nrf2/Keap1 system, which upregulates the expression of endogenous antioxidant enzymes. They can also modulate inflammatory pathways like NF-κB and MAPK, which are closely linked to oxidative stress.
Caption: General signaling pathway of phenolic antioxidants.
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound and BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Add a fixed volume of the DPPH solution (e.g., 2 mL) to a specified volume of each test compound concentration (e.g., 1 mL).
-
Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control sample containing methanol instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds (this compound and BHT) and a standard (e.g., Trolox).
-
Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test substance.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
Record the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe(II) equivalents.
Conclusion
BHT remains a benchmark synthetic antioxidant with substantial supporting data for its efficacy. While direct experimental evidence for the antioxidant activity of this compound is currently limited, its chemical structure as a phenolic ester strongly suggests it possesses free radical scavenging capabilities. The provided experimental protocols offer a standardized approach to directly compare the antioxidant potential of this compound against BHT. Further research is warranted to quantify the in vitro and in vivo antioxidant effects of this compound and to elucidate its specific mechanisms of action and potential roles in modulating cellular signaling pathways related to oxidative stress. Such studies will be crucial in evaluating its potential as a natural alternative to synthetic antioxidants in various applications.
References
- 1. One moment, please... [qjmhs.com]
- 2. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methyl Anisate as a Breath Biomarker for Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for a rapid, non-invasive diagnostic for tuberculosis (TB) has led to the investigation of volatile organic compounds (VOCs) in exhaled breath as potential biomarkers. Among these, methyl anisate, a compound released by Mycobacterium tuberculosis, has emerged as a promising candidate.[1][2] This guide provides a comparative analysis of this compound against other potential TB biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of Tuberculosis Breath Biomarkers
Direct validation studies detailing the sensitivity and specificity of this compound as a standalone biomarker are limited in publicly available research. Most studies evaluate a panel of VOCs to increase diagnostic accuracy. The following table summarizes the performance of various breath biomarkers and biomarker panels for the diagnosis of active pulmonary TB.
| Biomarker/Biomarker Panel | Sensitivity | Specificity | Accuracy | Analysis Method | Reference |
| Methyl Nicotinate | 71.4% | 100% | Not Reported | Electrochemical Sensor | [3] |
| Panel of 8 VOCs (including naphthalene and alkanes) | 71.2% | 72% | 80% | GC-SAW | [4] |
| Panel of 22 VOCs | 100% | 60% | Not Reported | GC-MS | [5] |
| Random Forest Model (discriminatory VOCs) | 82% (training), 100% (test) | 92% (training), 60% (test) | Not Reported | TD-GC-TOF-MS | [6] |
| Lipoarabinomannan (LAM) in Exhaled Breath Condensate | 93.4% | 100% | Not Reported | Immunoassay (ROC analysis) |
Note: The performance metrics for individual VOCs within a panel are often not reported separately.
The Scientific Rationale: From Bacterial Metabolism to Breath Signal
The identification of this compound as a potential biomarker is rooted in the metabolic activity of Mycobacterium tuberculosis. The logical pathway from bacterial presence to a detectable breath signal is outlined below.
Experimental Protocols: A Synthesized Approach
While a single, standardized protocol for this compound detection is not universally established, the following methodology is synthesized from best practices in breath biomarker research.[1][7]
Breath Sample Collection
-
Materials: Salinized glass sampling bulbs or inert sample bags (e.g., Tedlar®).[1] Thermal desorption tubes packed with a sorbent material like Tenax® TA are used for pre-concentration.[1]
-
Procedure:
-
Patients are instructed to rest for at least 10 minutes prior to collection to establish a baseline respiratory rate.
-
Patients exhale a single, full breath into the collection device.
-
To increase the concentration of detectable volatiles, multiple breath exhalations can be captured on the same thermal desorption tube.[1]
-
Collected samples should be stored at a low temperature (e.g., -80°C) if not analyzed immediately. Studies have shown that this compound can remain stable on Tenax® TA cartridges for over two months.[1]
-
Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This is the gold standard for analyzing volatile organic compounds in breath samples.[7][8]
-
Instrumentation: A thermal desorber coupled to a gas chromatograph with a mass spectrometer detector.
-
Procedure:
-
Thermal Desorption: The sorbent tube containing the breath sample is heated, releasing the trapped VOCs into the GC.
-
Gas Chromatography: The VOCs are separated based on their boiling points and interaction with the GC column.
-
Mass Spectrometry: The separated compounds are ionized and fragmented, creating a unique mass spectrum for each compound, which allows for identification and quantification.
-
The following diagram illustrates the general experimental workflow for the validation of this compound as a breath biomarker.
Comparison with Other Mycobacterium tuberculosis Biomarkers
While this compound shows promise, it is important to consider its potential in the context of other TB biomarkers.
-
Other Volatile Organic Compounds: M. tuberculosis releases a suite of VOCs, including methyl phenylacetate, methyl nicotinate, and o-phenylanisole.[1] Analyzing a panel of these VOCs may offer greater diagnostic accuracy than a single compound. However, some of these compounds, like methyl nicotinate, have been detected in sources such as cigarettes, which could lead to false positives.[9]
-
Lipoarabinomannan (LAM): LAM is a glycolipid component of the mycobacterial cell wall. It can be detected in urine and, more recently, in exhaled breath condensate.[3] While urine LAM tests are commercially available, their sensitivity is often low, particularly in HIV-negative patients. Detection in breath condensate appears promising, with high sensitivity and specificity reported in initial studies.
-
Host-Response Biomarkers: An alternative approach is to detect the host's response to infection. This can involve analyzing changes in gene expression or protein levels in the blood. While this can provide a signature for TB, it may not distinguish between active and latent infections.
Conclusion and Future Directions
This compound is a credible candidate for a non-invasive TB breath biomarker. However, its diagnostic performance as a single marker requires more rigorous validation. Future research should focus on:
-
Large-scale clinical trials: To establish the sensitivity and specificity of this compound in diverse patient populations.
-
Standardization of protocols: To ensure reproducibility of results across different laboratories.
-
Development of point-of-care devices: To translate this research into a tool that can be used in resource-limited settings.
The development of a reliable breath test for TB, potentially incorporating this compound as part of a biomarker panel, would be a significant advancement in the global effort to control and eradicate this devastating disease.
References
- 1. Validating a breath collection and analysis system for the new tuberculosis breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of tuberculosis-related volatile organic biomarker methyl nicotinate in vapor using fluorescent assay based on quantum dots and cobalt-containing porphyrin nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stoptb.org [stoptb.org]
- 5. researchgate.net [researchgate.net]
- 6. Exhaled human breath analysis in active pulmonary tuberculosis diagnostics by comprehensive gas chromatography-mass spectrometry and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
Performance Comparison of Anisate Esters in Cosmetic Formulations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The demand for safe and effective preservative systems in cosmetic formulations is ever-growing, with a notable shift towards alternatives to traditional preservatives. Anisate esters, derived from p-anisic acid (4-methoxybenzoic acid), have emerged as promising candidates due to their antimicrobial properties. This guide provides a comparative overview of the performance of different anisate esters—p-Anisic Acid, Sodium Anisate, Methyl Anisate, and Ethyl Anisate—in cosmetic applications. The information is supported by available data and outlines standard experimental protocols for performance evaluation.
Performance Overview of Anisate Esters
Anisate esters function primarily as preservatives and masking agents in cosmetic products. Their antimicrobial activity is a key performance indicator, alongside skin compatibility and formulation stability.
p-Anisic Acid
p-Anisic Acid, a naturally occurring compound found in plants like anise and fennel, is known for its preservative properties, inhibiting the growth of bacteria and fungi.[1][2] It is a white crystalline solid with low solubility in water, which can present formulation challenges.[1][3] While generally considered safe for cosmetic use, it may cause mild skin irritation in sensitive individuals, necessitating a patch test.[1][2]
Sodium Anisate
Sodium Anisate is the sodium salt of p-anisic acid and offers the advantage of being readily water-soluble, making it easier to incorporate into aqueous formulations compared to its acid form.[3][4] It exhibits excellent fungicidal activity and is often used in combination with other preservatives, such as sodium levulinate, to achieve broad-spectrum protection.[4][5][6] Sodium Anisate is considered a mild and gentle preservative, suitable for a wide range of cosmetic products, including those for sensitive skin.[5] Its antimicrobial efficacy is most pronounced at a pH below 6.0.[6][7]
This compound
Methyl p-anisate is the methyl ester of p-anisic acid. It is a white crystalline solid with a characteristic herbaceous, anise-like odor.[8] While it is listed as a perfuming agent in cosmetic databases, its antimicrobial properties are less documented in publicly available literature compared to p-anisic acid and its sodium salt.[9] It is a volatile compound and has been identified as a potential biomarker for certain bacteria.
Ethyl Anisate
Ethyl p-anisate is the ethyl ester of p-anisic acid. It is a liquid at room temperature with a fruity, anise-like odor.[10] It is used as a perfuming and flavoring agent. Safety assessments indicate that ethyl p-anisate is not a concern for skin sensitization at current use levels and is not considered photoirritating or photoallergenic.[11] A 4% solution of ethyl p-anisate was found to cause no irritation or sensitization in human studies.[10]
Data Presentation
The following tables summarize the available quantitative and qualitative data for a comparative assessment of anisate esters.
Table 1: Physical and Chemical Properties of Anisate Esters
| Property | p-Anisic Acid | Sodium Anisate | This compound | Ethyl Anisate |
| INCI Name | p-Anisic Acid | Sodium Anisate | This compound | Ethyl Anisate |
| CAS Number | 100-09-4 | 536-45-8 | 121-98-2 | 94-30-4 |
| Appearance | White crystalline powder[1] | White to slightly yellowish powder[4][7] | White crystalline mass[8] | Liquid[12] |
| Molecular Formula | C₈H₈O₃[1] | C₈H₇NaO₃[5] | C₉H₁₀O₃ | C₁₀H₁₂O₃[11] |
| Molecular Weight | 152.15 g/mol [13] | 174.13 g/mol [7] | 166.17 g/mol | 180.20 g/mol |
| Solubility | Slightly soluble in hot water[1] | Readily water-soluble[7] | Insoluble in water[14] | Insoluble in water; soluble in organic solvents[12] |
| Melting Point | 185°C[1] | - | 47-51°C[8] | 7-8°C[12] |
| Boiling Point | 276.5°C[1] | - | 244-245°C[8] | 263-270°C[10] |
Table 2: Antimicrobial Performance of Anisate Esters *
| Performance Indicator | p-Anisic Acid | Sodium Anisate | This compound | Ethyl Anisate |
| Antimicrobial Spectrum | Bacteria and Fungi[1] | Primarily Fungi (Yeast and Mold)[4][5] | Data not available | Data not available |
| Preservative Boosting | Often used as a co-preservative[15] | Recommended in combination with other antimicrobials for broad-spectrum activity[4][5] | Data not available | Data not available |
| Optimal pH Range | Acidic conditions | Below 6.0[6][7] | Data not available | Data not available |
*Direct comparative studies on the antimicrobial efficacy of different anisate esters are limited in the available literature. The information presented is based on individual ingredient data.
Table 3: Skin Compatibility of Anisate Esters
| Performance Indicator | p-Anisic Acid | Sodium Anisate | This compound | Ethyl Anisate |
| Skin Irritation | May cause mild skin irritation in sensitive individuals[1] | Generally considered non-irritating and gentle[5] | Standard Draize test on rabbits showed some irritation potential[15] | No irritation or sensitization observed in humans at 4% solution[10] |
| Skin Sensitization | Can cause allergic reactions in individuals with allergies to aniseed-derived ingredients[2] | Generally considered non-sensitizing[5] | Data not available | Not a concern for skin sensitization at declared use levels[11] |
Experimental Protocols
To objectively evaluate and compare the performance of different anisate esters, standardized experimental protocols are crucial. Below are detailed methodologies for assessing preservative efficacy and skin irritation potential.
Preservative Efficacy Test (Challenge Test)
This test evaluates the effectiveness of a preservative system in preventing microbial growth in a cosmetic product. The methodology is based on the ISO 11930 standard.
Objective: To determine the antimicrobial protection of a cosmetic formulation containing an anisate ester.
Materials:
-
Test product formulation with the anisate ester at a specified concentration.
-
Control product formulation without any preservative.
-
Standard microbial strains: Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.
-
Sterile culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile containers, pipettes, and other laboratory equipment.
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each test microorganism.
-
Inoculation: Introduce a known amount of each microbial suspension into separate samples of the test and control products. The final concentration of microorganisms in the product should be between 10⁵ and 10⁶ CFU/g or mL for bacteria and between 10⁴ and 10⁵ CFU/g or mL for yeast and mold.
-
Incubation: Store the inoculated samples at a controlled temperature (typically 20-25°C) and protected from light.
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), take an aliquot from each sample and perform serial dilutions. Plate the dilutions onto the appropriate culture media.
-
Microbial Enumeration: After incubation of the plates, count the number of colony-forming units (CFU) to determine the concentration of viable microorganisms remaining in the product at each time point.
-
Evaluation: Compare the log reduction of microorganisms in the test product over time against the acceptance criteria defined in the standard. For example, for bacteria, a log reduction of ≥ 3 after 7 days and no increase thereafter is often required.
In-Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model
This in-vitro test assesses the skin irritation potential of a cosmetic ingredient without the use of animals, based on the OECD Test Guideline 439.
Objective: To determine the potential of an anisate ester to cause skin irritation.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models.
-
Assay medium provided by the RhE model manufacturer.
-
Test substance (anisate ester) dissolved or diluted in a suitable vehicle.
-
Negative control (e.g., phosphate-buffered saline).
-
Positive control (e.g., 5% sodium dodecyl sulfate solution).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol.
-
Multi-well plates.
Procedure:
-
Tissue Preparation: Upon receipt, place the RhE tissues in multi-well plates with assay medium and pre-incubate overnight at 37°C and 5% CO₂.
-
Application of Test Substance: Remove the medium and topically apply the test substance, negative control, and positive control to the surface of the tissues.
-
Exposure: Incubate the tissues with the applied substances for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the substances from the tissue surface with a buffered saline solution.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
MTT Assay: After post-incubation, transfer the tissues to a solution of MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan salt.
-
Formazan Extraction: Extract the formazan from the tissues using isopropanol.
-
Measurement and Analysis: Measure the optical density of the formazan extract using a spectrophotometer. Calculate the percentage of tissue viability for the test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) classifies the substance as an irritant.
Mandatory Visualization
Caption: Workflow for the Preservative Efficacy Test (Challenge Test).
Caption: Workflow for the in-vitro Skin Irritation Test using an RhE model.
Conclusion
References
- 1. specialchem.com [specialchem.com]
- 2. P-Anisic acid Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. realizebeauty.wordpress.com [realizebeauty.wordpress.com]
- 4. qzebright.com [qzebright.com]
- 5. specialchem.com [specialchem.com]
- 6. ellemental.com [ellemental.com]
- 7. ellementalpro.com [ellementalpro.com]
- 8. This compound | 121-98-2 [chemicalbook.com]
- 9. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 10. ethyl para-anisate, 94-30-4 [thegoodscentscompany.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gustavus.edu [gustavus.edu]
- 14. This compound | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS#:121-98-2 | Chemsrc [chemsrc.com]
Cross-Validation of Methyl Anisate Quantification: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of aromatic compounds like methyl anisate is critical in various stages of research and quality control. This compound, a common fragrance and flavoring agent, requires robust analytical methods for its precise measurement.[1] This guide provides an objective comparison of two of the most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The selection between HPLC and GC is often dictated by the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.[2][3] While both methods are powerful for separation and quantification, they operate on different principles.[2][4] HPLC is well-suited for non-volatile or thermally sensitive compounds, whereas GC is ideal for volatile and thermally stable substances like this compound.[2][3]
This document outlines the typical performance of each method, supported by experimental data from studies on structurally similar compounds, and provides detailed protocols to aid in method selection and implementation. A cross-validation approach, where results from two distinct methods are compared, ensures the accuracy and reliability of the analytical data.[5][6]
At a Glance: Method Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Separation of vaporized compounds in a gaseous mobile phase based on their interaction with a stationary phase.[2] |
| Analyte Suitability | Suitable for non-volatile, polar, and thermally unstable compounds.[2][3] | Ideal for volatile and thermally stable compounds.[2] |
| Derivatization | Generally not required for this compound as it possesses a UV chromophore. | Not required for this compound due to its inherent volatility. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis Detector. | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3] |
| Speed | Generally slower separation times compared to GC.[2] | Typically offers faster separations with high resolution.[2] |
| Solvent Usage | Requires significant volumes of liquid solvents.[2] | Minimal solvent usage, primarily for sample preparation.[2] |
Performance Data: A Comparative Overview
The following tables summarize the expected performance characteristics of HPLC and GC for the analysis of this compound. These values are based on published validation data for structurally related aromatic esters, such as methyl salicylate and parabens, and represent what can be achieved with a well-validated method.
Table 1: HPLC Performance Characteristics (Representative)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[7] |
| Concentration Range | 25 - 175 µg/mL[7] |
| Accuracy (% Recovery) | 99.0% - 101.0%[7] |
| Precision (% RSD) | < 2.0%[7] |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.08 µg/mL |
Table 2: GC Performance Characteristics (Representative)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Concentration Range | 5 - 320 µg/mL[8] |
| Accuracy (% Recovery) | 98.0% - 105.0%[9] |
| Precision (% RSD) | < 5.0%[8] |
| Limit of Detection (LOD) | ~1 ng/mL (with FID)[8] |
| Limit of Quantification (LOQ) | ~5 ng/mL (with FID) |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established methods for aromatic ester analysis and can be adapted for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for methyl salicylate, a structurally similar compound.[7]
-
Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v) containing 1.0% acetic acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 254 nm (this compound has a strong absorbance around this wavelength).
-
Injection Volume: 20 µL.[7]
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 25-175 µg/mL).[7]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm membrane filter, and inject into the HPLC system.[7]
Gas Chromatography (GC) Protocol
This protocol describes a general-purpose method suitable for the analysis of volatile esters like this compound using a Flame Ionization Detector (FID).
-
Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or dichloromethane. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction may be necessary.
Mandatory Visualization
Caption: Workflow for cross-validation of analytical methods.
Caption: Chemical structure of this compound.
Conclusion
Both HPLC and GC are highly effective for the quantification of this compound. The choice between them depends on the specific analytical needs.
-
GC-FID is generally faster, more sensitive for volatile compounds, and avoids the high solvent consumption of HPLC.[2] Given the volatile nature of this compound, GC is often the preferred method for its analysis, especially in applications like fragrance profiling and quality control of essential oils.
-
HPLC-UV is a robust and reliable alternative, particularly valuable when the sample matrix contains non-volatile components that could interfere with GC analysis, or when the analyte is thermally unstable.[3] Its straightforward sample preparation for clean matrices makes it an attractive option in many pharmaceutical and cosmetic quality control labs.
Ultimately, performing a cross-validation by analyzing a subset of samples with both methods is the most rigorous approach to ensure data integrity.[5][6] This comparison provides documented evidence that both methods yield comparable and reliable results, thereby validating the analytical procedure for its intended purpose.
References
- 1. Methyl p-anisate = 99 , FG 121-98-2 [sigmaaldrich.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the UV Absorption Spectra of Methoxybenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ultraviolet (UV) absorption spectra of methoxybenzoate esters. The position of the methoxy group (ortho, meta, or para) and the nature of the ester alkyl group can influence the UV absorption characteristics of these compounds. Understanding these spectral properties is crucial for quality control, quantitative analysis, and stability studies in pharmaceutical and chemical research.
Quantitative Data Summary
| Compound | Isomer | Ester Group | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Methyl Methoxybenzoate | ortho | Methyl | Not Specified | ~290-300 | Not Specified |
| Methyl Methoxybenzoate | para | Methyl | Not Specified | ~250 | Not Specified |
| Ethyl Methoxybenzoate | para | Ethyl | Not Specified | Data Not Available | Data Not Available |
| Propyl Methoxybenzoate | para | Propyl | Not Specified | Data Not Available | Data Not Available |
Note: The molar absorptivity values for many of these compounds are not consistently reported in the available literature. The λmax values can also exhibit slight variations depending on the solvent used due to solvatochromic effects.
Discussion of Spectral Trends
Effect of Isomerism:
The position of the methoxy substituent on the benzene ring significantly influences the UV absorption spectrum.
-
para-Methoxybenzoate Esters: In the para isomer, the methoxy group is in conjugation with the carboxyl group, which generally leads to a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to the meta isomer. This is due to the extended π-electron system.
-
ortho-Methoxybenzoate Esters: The ortho isomer may exhibit a more complex spectrum. While conjugation is present, steric hindrance between the methoxy group and the ester group can disrupt the planarity of the molecule, potentially leading to a decrease in the intensity of the absorption band (hypochromic effect) and a shift in the wavelength of maximum absorbance (λmax) when compared to the para isomer. UV/Vis absorption spectra of methyl o-methoxybenzoate show minor absorption between 290 and 700 nm[1].
-
meta-Methoxybenzoate Esters: In the meta isomer, the methoxy group is not in direct conjugation with the carboxyl group. As a result, its effect on the primary absorption band is less pronounced compared to the ortho and para isomers. The spectrum of the meta isomer is often more similar to that of unsubstituted benzoate esters.
Effect of the Ester Alkyl Group:
Theoretically, increasing the length of the alkyl chain in the ester group (from methyl to ethyl to propyl) is not expected to cause a significant shift in the λmax or a substantial change in the molar absorptivity. The primary chromophore is the methoxybenzoyl group, and the electronic transitions responsible for UV absorption are localized to this part of the molecule. The alkyl chain is electronically isolated and does not participate in the π-electron system. Therefore, methyl, ethyl, and propyl p-methoxybenzoate would be expected to have very similar UV absorption spectra.
Experimental Protocol: UV-Vis Spectroscopy of Methoxybenzoate Esters
This section outlines a general procedure for obtaining the UV absorption spectra of methoxybenzoate esters.
1. Materials and Reagents:
-
Methoxybenzoate ester sample (e.g., methyl p-methoxybenzoate)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as it can influence the λmax. The solvent should be transparent in the UV region of interest.
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the methoxybenzoate ester in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µg/mL. The optimal concentration range will depend on the molar absorptivity of the compound.
3. Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer's recommended time.
-
Set the wavelength range for scanning, typically from 200 to 400 nm for these compounds.
-
Use the spectroscopic grade solvent as the blank to zero the instrument.
-
Record the UV absorption spectrum for each of the diluted standard solutions.
-
Identify the wavelength of maximum absorbance (λmax).
4. Data Analysis:
-
According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte.
-
To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus the molar concentration of the standard solutions.
-
The slope of the linear regression line will be the molar absorptivity (in M⁻¹cm⁻¹) if the path length is 1 cm.
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for conducting a comparative analysis of the UV absorption spectra of methoxybenzoate esters.
Caption: Workflow for the comparative analysis of methoxybenzoate ester UV spectra.
References
Safety Operating Guide
Proper Disposal of Methyl Anisate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like methyl anisate is a critical component of laboratory safety and operational excellence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, alongside essential safety and handling information to minimize risks and ensure compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and potential hazards. While generally considered to have low to moderate toxicity, it can cause skin, eye, and respiratory tract irritation[1]. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves[1]. |
| Body Protection | A standard laboratory coat[2]. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when there is a risk of aerosolization. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[3].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 166.17 g/mol [1] |
| Boiling Point | 244-245 °C[1] |
| Melting Point | 48-52 °C[1] |
| Flash Point | >110 °C (>230 °F)[1][4] |
| Density | 1.098 g/cm³[1] |
| Water Solubility | 643 mg/L at 20 °C[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular household waste[5].
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container[5].
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound" or "Methyl 4-methoxybenzoate"[5].
-
-
Storage of Waste:
-
Arranging for Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate area.
-
Eliminate all ignition sources.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.
-
-
Contain the Spill:
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All cleaning materials should also be disposed of as hazardous waste[5].
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and EHS department[5].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl Ortho-anisate | 606-45-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. methyl para-anisate, 121-98-2 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
Essential Safety and Logistical Information for Handling Methyl Anisate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl anisate, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) Protocol
While some safety data sheets (SDS) classify this compound as non-hazardous, others for structurally similar compounds, such as its isomers and related aromatic esters, indicate potential for skin and eye irritation.[1] Therefore, a cautious approach to PPE is recommended. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[2] |
| Eye and Face Protection | Safety glasses with side shields are required at a minimum.[3] In situations where there is a risk of splashing, chemical safety goggles and a face shield should be worn.[4] |
| Skin and Body Protection | A standard laboratory coat should be worn to protect against incidental skin contact.[5] For operations with a higher risk of exposure, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | In a well-ventilated area or a chemical fume hood, respiratory protection is typically not required for handling small quantities of this compound solid.[6] If dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) should be used.[6][7][8] |
Glove Selection Guide for Handling this compound
| Glove Material | Breakthrough Time (Estimated) | Recommendation |
| Nitrile | > 15 minutes (for splash) | Suitable for short-term handling and protection against incidental splashes.[9] Not recommended for prolonged immersion. |
| Neoprene | > 30 minutes | Offers good resistance to a range of chemicals and is a viable option for tasks involving more than incidental contact.[2] |
| Butyl Rubber | > 480 minutes | Provides excellent resistance to esters and ketones and is recommended for prolonged handling or immersion.[2] |
| Viton™ | > 480 minutes | Offers the highest level of chemical resistance among common glove materials and is suitable for handling hazardous chemicals for extended periods.[10] |
| Natural Rubber (Latex) | < 15 minutes | Not recommended for handling this compound due to poor chemical resistance to aromatic esters.[2] |
| Polyvinyl Chloride (PVC) | < 15 minutes | Not recommended for handling this compound as it offers poor resistance to aromatic compounds.[10] |
Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, temperature, and the nature of the work (e.g., abrasion, puncture).[11][12] Always consult the glove manufacturer's specific chemical resistance data.
Experimental Protocol: Weighing and Dissolving Solid this compound
This protocol provides a step-by-step guide for safely weighing and dissolving solid this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
- Verify that a calibrated analytical balance is available.
- Gather all necessary equipment: spatulas, weighing paper or a weighing boat, and the appropriate solvent and glassware for the solution preparation.
- Don all required PPE as outlined in the table above.
2. Weighing the Solid:
- Place a clean, dry weighing boat or a creased piece of weighing paper on the balance pan and tare the balance.
- Carefully transfer the desired amount of this compound from the reagent bottle to the weighing boat using a clean spatula. Avoid creating dust.
- Record the exact mass of the solid.
- Securely close the this compound container immediately after dispensing.
3. Transfer and Dissolution:
- Carefully transfer the weighed solid into the receiving flask or beaker. A powder funnel may be used to prevent spillage, especially with narrow-mouthed flasks.[8]
- If any residue remains on the weighing boat or paper, rinse it into the flask with a small amount of the chosen solvent to ensure a complete transfer.[8]
- Add the calculated volume of solvent to the flask.
- Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely. Gentle heating may be applied if necessary, ensuring proper ventilation and avoiding open flames.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from handling to disposal, is essential for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Rinse empty containers of this compound three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through a licensed waste disposal company in accordance with local, state, and federal regulations.[6][9][13] For liquid waste, a common practice is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[14]
References
- 1. ehs.sfsu.edu [ehs.sfsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. osha.gov [osha.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. hsseworld.com [hsseworld.com]
- 12. spokane.wsu.edu [spokane.wsu.edu]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
